Methyl thieno[3,2-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl thieno[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-5-13-7-3-2-4-10-8(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONXLZSDTMCDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662717 | |
| Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-41-1 | |
| Record name | Methyl thieno[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl thieno[3,2-b]pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Synthesis of Methyl thieno[3,2-b]pyridine-3-carboxylate
This guide details the synthesis of Methyl thieno[3,2-b]pyridine-3-carboxylate (CAS 952182-41-1), a critical scaffold in medicinal chemistry utilized for developing kinase inhibitors (e.g., VEGFR2, JNK) and negative allosteric modulators (NAMs).
The synthesis focuses on the annulation of a pyridine ring onto a thiophene precursor , a strategy that ensures correct regiochemistry for the 3-carboxylate substituent.
Executive Summary
Target Molecule: this compound
CAS: 952182-41-1
Molecular Formula: C
Synthetic Strategy: This guide prioritizes a de novo annulation strategy (Method A) using a commercially available aminothiophene precursor. This method is preferred over functionalization of the parent heterocycle because it unambiguously establishes the ester position early in the synthesis, avoiding difficult isomer separations later. A secondary strategy (Method B) via carbonylation is provided for contexts where the 3-bromo intermediate is available.
Retrosynthetic Analysis
The retrosynthetic disconnection relies on the Skraup-type annulation or Friedländer-type condensation .[1] The [3,2-b] fusion requires forming the pyridine ring across the N3 amine and the C2 carbon of the thiophene ring.
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Disconnection: C–N bond (pyridine N) and C–C bond (pyridine C5/C6).
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Key Precursor: Methyl 3-aminothiophene-4-carboxylate .[1][2][3][4]
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Note: The ester at position 4 of the thiophene precursor becomes position 3 in the final thieno[3,2-b]pyridine system due to IUPAC numbering priorities (S=1).
-
-
Synthon: A C3-electrophile equivalent (e.g., Glycerol, Acrolein, or 1,1,3,3-Tetramethoxypropane).
Caption: Retrosynthetic logic disconnecting the pyridine ring to reveal the aminothiophene core.
Synthetic Methodologies
Method A: Modified Skraup Reaction (Recommended)
This method utilizes 1,1,3,3-tetramethoxypropane (TMP) as a malondialdehyde equivalent. It is milder and cleaner than the traditional Skraup reaction (which uses glycerol/H₂SO₄/nitrobenzene), reducing tar formation and safety risks.
Reaction Scheme:
Detailed Protocol
-
Reagents:
-
Methyl 3-aminothiophene-4-carboxylate (1.0 equiv)[1]
-
1,1,3,3-Tetramethoxypropane (1.1 – 1.2 equiv)
-
Glacial Acetic Acid (Solvent)
-
Concentrated Sulfuric Acid (Catalyst, ~0.1 equiv)
-
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[1]
-
Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the amine.
-
-
Procedure:
-
Step 1: Dissolve Methyl 3-aminothiophene-4-carboxylate (e.g., 10 mmol) in glacial acetic acid (20 mL).
-
Step 2: Add 1,1,3,3-tetramethoxypropane (TMP) dropwise at room temperature.
-
Step 3: Add catalytic conc. H₂SO₄ (approx. 5-10 drops).
-
Step 4: Heat the mixture to reflux (approx. 110–120 °C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the starting amine.
-
Step 5 (Workup): Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL). Neutralize carefully with saturated NaHCO₃ or 10% NaOH solution until pH ~8.
-
Step 6 (Isolation): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Step 7 (Purification): Purify the crude residue via flash column chromatography (Silica gel, Gradient 0–30% EtOAc in Hexanes).
-
-
Yield: Typically 60–75%.
Mechanism & Causality
-
Acid Hydrolysis: TMP hydrolyzes in situ to generate malondialdehyde (MDA).
-
Schiff Base Formation: The primary amine attacks one aldehyde of MDA to form an imine.
-
Cyclization: The electrophilic aldehyde carbon (now tethered) attacks the electron-rich C2 position of the thiophene ring (Friedel-Crafts type alkylation).[1]
-
Aromatization: Loss of water drives the formation of the stable pyridine ring.
Method B: Palladium-Catalyzed Carbonylation
This route is viable if 3-bromothieno[3,2-b]pyridine is available.[1] It is widely used in medicinal chemistry to introduce ester groups late-stage.[1]
Reaction Scheme:
Detailed Protocol
-
Reagents:
-
3-Bromothieno[3,2-b]pyridine (1.0 equiv)
-
Methanol (Solvent/Reactant, excess)
-
Triethylamine (2.0 equiv)
-
Pd(dppf)Cl₂ (3–5 mol%)
-
Carbon Monoxide (Balloon or autoclave, 1 atm is often sufficient)
-
-
Procedure:
-
Dissolve the bromo-substrate in dry MeOH in a pressure vessel or flask.
-
Add base (Et₃N) and catalyst.
-
Purge with CO gas.
-
Heat to 70–80 °C for 12–18 hours.
-
Filter through Celite to remove Pd, concentrate, and purify.
-
Comparison of Methods
| Feature | Method A (Annulation) | Method B (Carbonylation) |
| Starting Material | Methyl 3-aminothiophene-4-carboxylate | 3-Bromothieno[3,2-b]pyridine |
| Availability | Commercially available (low cost) | Commercially available (higher cost) |
| Step Count | 1 step (Convergent) | 1 step (Functionalization) |
| Scalability | High (kg scale feasible) | Moderate (CO gas handling limits) |
| Safety Profile | Moderate (Acid handling) | Moderate (CO gas toxicity) |
| Regiocontrol | Absolute (Defined by precursor) | Dependent on bromo-isomer purity |
Visualization of Workflows
Caption: Workflow for the synthesis via Modified Skraup Reaction (Method A).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete hydrolysis of TMP | Ensure water is present (AcOH often contains enough, or add 1% v/v water) or increase acid concentration.[1] |
| Tar Formation | Polymerization of MDA | Lower temperature to 90°C; add TMP slowly over 1 hour. |
| Starting Material Remains | Deactivation of amine | The amine is less nucleophilic in strong acid. Increase temperature or switch to TFA as solvent. |
| Regioisomer Contamination | Incorrect Starting Material | Verify the aminothiophene precursor is the 4-carboxylate isomer, not the 2-carboxylate. |
Safety & Handling
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1,1,3,3-Tetramethoxypropane: Hydrolyzes to malondialdehyde, which is volatile and reactive. Handle in a fume hood.
-
Sulfuric Acid/Acetic Acid: Corrosive. Wear acid-resistant gloves and eye protection.[1]
-
Carbon Monoxide (Method B): Silent killer. Use CO detectors and work in a well-ventilated hood.[1]
References
- Barker, D., et al. "Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan." RSC Advances, 2024.
-
Synthesis of thieno[3,2-d]pyrimidines from Methyl 3-aminothiophene-4-carboxylate
-
US Patent 9156852B2: "Thieno[3,2-d]pyrimidine derivatives having inhibitory activity for protein kinases." Link (Demonstrates the reactivity and availability of the 4-carboxylate precursor).
-
-
Suzuki Coupling of this compound
-
General Review of Thienopyridine Synthesis
Sources
- 1. 4,6-Bis-(4-methoxy-phenyl)-2-phenyl-pyrimidine-5-carbonitrile - CAS号 109482-53-3 - 摩熵化学 [molaid.com]
- 2. prepchem.com [prepchem.com]
- 3. 丸善薬品産業(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl thieno[3,2-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl thieno[3,2-b]pyridine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. The thieno[3,2-b]pyridine core is a recognized "privileged scaffold," frequently incorporated into molecules targeting a range of therapeutic areas, including oncology and neuroscience. This document elucidates the compound's chemical identity, synthesis, characterization, and its crucial role as a versatile intermediate in the development of novel therapeutics. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The fusion of thiophene and pyridine rings to form the thieno[3,2-b]pyridine scaffold creates a unique heteroaromatic system with a distinct electronic and steric profile. This structural motif has garnered significant attention in drug discovery due to its ability to serve as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with protein binding sites.
This compound, in particular, is a key intermediate that provides a strategic handle for further chemical modifications. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides and other functional groups, allowing for extensive structure-activity relationship (SAR) studies.
Compound Identification and Properties
Chemical Name: this compound
CAS Number: 952182-41-1
Molecular Formula: C₉H₇NO₂S
Molecular Weight: 193.22 g/mol
Structure:
Figure 2: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound from 3-bromo-thieno[3,2-b]pyridine.
Materials:
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3-Bromo-thieno[3,2-b]pyridine
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Palladium(II) acetate (Pd(OAc)₂)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Triethylamine (Et₃N)
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Methanol (MeOH), anhydrous
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Toluene, anhydrous
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Carbon monoxide (CO) gas or Molybdenum hexacarbonyl (Mo(CO)₆) as a CO surrogate
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware and Schlenk line equipment
Procedure:
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Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-thieno[3,2-b]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Solvent and Reagent Addition: Add anhydrous toluene and anhydrous methanol (as both reagent and solvent). Then, add triethylamine (2.0 eq).
-
Carbon Monoxide Introduction: Pressurize the reaction vessel with carbon monoxide gas (typically 1-10 atm) or add a CO surrogate like molybdenum hexacarbonyl.
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine ligand like dppf is crucial for the efficiency of the carbonylation reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.
-
Carbon Monoxide Source: While CO gas is the direct reactant, solid CO surrogates like Mo(CO)₆ can be used for easier handling and to avoid the need for high-pressure equipment.
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Anhydrous Conditions: The use of anhydrous solvents is essential to prevent the hydrolysis of the ester product and to ensure the stability of the organometallic intermediates.
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thieno[3,2-b]pyridine core and a singlet corresponding to the methyl ester protons (typically around 3.9 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all nine carbon atoms in the molecule, including the characteristic carbonyl carbon of the ester group (typically in the range of 160-170 ppm).
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 193 or 194, respectively.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the region of 1720-1740 cm⁻¹.
Applications in Drug Discovery and Development
This compound serves as a critical starting material for the synthesis of a diverse array of biologically active compounds. The thieno[3,2-b]pyridine scaffold has been identified as a key pharmacophore in several classes of therapeutic agents.
Kinase Inhibitors
The thieno[3,2-b]pyridine core has been successfully employed in the design of highly selective protein kinase inhibitors. [1][2]Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. The thieno[3,2-b]pyridine scaffold can act as an ATP-competitive inhibitor, with modifications at various positions allowing for fine-tuning of selectivity and potency.
Modulators of Metabotropic Glutamate Receptors (mGluRs)
Derivatives of the thieno[3,2-b]pyridine scaffold have been developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). [3][4]mGlu5 is a key receptor in the central nervous system (CNS) and is a promising target for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome. The conversion of the methyl ester of the title compound to various amides has been a key strategy in the development of these mGlu5 NAMs.
Anticancer Agents
Novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which are structurally related to the title compound, have demonstrated significant antitumor potential, particularly against triple-negative breast cancer cell lines. [5]These findings underscore the potential of the thieno[3,2-b]pyridine core in the development of new anticancer therapies.
Anti-tubercular Agents
Recent studies have identified the thieno[3,2-b]pyridinone scaffold, a close analog, as a promising chemotype for the development of new anti-tuberculosis agents. [6]These compounds have shown potent activity against Mycobacterium tuberculosis, highlighting another important therapeutic avenue for this versatile scaffold.
Conclusion
This compound is a fundamentally important building block in the field of medicinal chemistry. Its strategic importance lies in its role as a versatile precursor to a wide range of thieno[3,2-b]pyridine derivatives that have shown significant promise in various therapeutic areas. The synthetic accessibility of this compound, coupled with the proven therapeutic potential of its derivatives, ensures that it will remain a valuable tool for researchers and drug development professionals for the foreseeable future. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this key intermediate in the pursuit of novel and improved medicines.
References
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]
-
(PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. [Link]
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. [Link]
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]
-
Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Illuminating the Core: A Technical Guide to the Structure Elucidation of Methyl Thieno[3,2-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[3,2-b]pyridine scaffold is a recurring motif in a variety of pharmacologically active agents. Its rigid, bicyclic structure provides a valuable framework for the design of targeted therapeutics. The precise substitution pattern on this core is critical to its biological activity, making unambiguous structure elucidation a cornerstone of any research and development program. This guide provides an in-depth, technical walkthrough for the comprehensive structure determination of a key derivative: methyl thieno[3,2-b]pyridine-3-carboxylate. As a Senior Application Scientist, the following narrative is structured to not only present the requisite analytical protocols but to also instill a deeper understanding of the strategic scientific reasoning that underpins each step of the elucidation process.
The Strategic Imperative: A Multi-pronged Analytical Approach
The unequivocal determination of a molecular structure is never reliant on a single analytical technique. Instead, a confluence of data from orthogonal methods is required to build an unassailable case. For this compound (Molecular Formula: C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ), our strategy will be anchored in three pillars of analytical chemistry: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational (Infrared) Spectroscopy. While a single-crystal X-ray diffraction study would provide the ultimate confirmation, obtaining suitable crystals is not always feasible. Therefore, the focus of this guide will be on the comprehensive characterization of the compound in its more commonly encountered forms.
The logical workflow for the structure elucidation is depicted below:
Caption: A logical workflow for the synthesis and structural elucidation of this compound.
Part 1: Synthesis and Isolation - The Foundation of Analysis
A pure sample is a prerequisite for accurate spectroscopic analysis. A common and efficient route to this compound is the esterification of the corresponding carboxylic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of thieno[3,2-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.
-
Reaction Progression: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Part 2: Unveiling the Molecular Identity - Spectroscopic Characterization
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry provides the initial, crucial confirmation of the molecular weight of the synthesized compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer is ideal for obtaining high-resolution mass data.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Results:
The ESI-TOF spectrum should exhibit a prominent ion corresponding to the protonated molecule, [M+H]⁺.
| Ion | Calculated m/z | Observed m/z |
| [C₉H₈NO₂S]⁺ | 194.0270 | ~194.0270 |
The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.
Infrared Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
Expected Salient Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (thiophene and pyridine) |
| ~2950 | C-H stretch | Methyl (ester) |
| ~1720 | C=O stretch | Ester carbonyl |
| ~1600-1450 | C=C and C=N stretches | Aromatic rings |
| ~1250 | C-O stretch | Ester |
The strong absorption band around 1720 cm⁻¹ is particularly diagnostic for the presence of the ester carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
Predicted ¹H and ¹³C NMR Data:
The following table presents the predicted chemical shifts for this compound, based on data from the parent carboxylic acid and related derivatives.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~8.2 (s) | ~128 |
| 3 | - | ~120 |
| 3a | - | ~145 |
| 5 | ~8.6 (dd, J=4.4, 1.6 Hz) | ~148 |
| 6 | ~7.4 (dd, J=8.4, 4.4 Hz) | ~121 |
| 7 | ~8.1 (dd, J=8.4, 1.6 Hz) | ~132 |
| 7a | - | ~155 |
| -COOCH₃ | ~3.9 (s) | ~52 |
| -C OOCH₃ | - | ~163 |
Structural Elucidation through 2D NMR:
The following diagram illustrates the key correlations expected in the 2D NMR spectra that will be instrumental in confirming the structure.
Caption: Key expected 2D NMR correlations for the structural confirmation of this compound. Note: An actual chemical structure image would replace the placeholder.
-
COSY (Correlation Spectroscopy): This experiment will reveal the coupling between the protons on the pyridine ring, specifically the correlation between H6 and H7.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will directly link each proton to its attached carbon, confirming the assignments of C2, C5, C6, C7, and the methyl carbon of the ester.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall connectivity of the molecule. The long-range correlations will piece together the fused ring system and confirm the position of the ester group at C3. For instance, the correlation between the methyl protons of the ester and the quaternary carbon C3 is definitive proof of the substitution pattern.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying this multi-faceted analytical approach, a self-validating and robust dataset is generated. The convergence of data from mass spectrometry (confirming the molecular formula), IR spectroscopy (identifying functional groups), and a suite of NMR experiments (elucidating the precise atomic connectivity) provides an unassailable confirmation of the structure of this compound. This rigorous characterization is fundamental for ensuring the scientific integrity of subsequent research, from reaction optimization to the exploration of its potential applications in drug discovery and development.
References
-
Gronowitz, S., & Maltesson, A. (1975). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Acta Chemica Scandinavica, 29b, 457-464. [Link]
-
Xavier, C. P. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1569. [Link]
- Belyakov, S., et al. (2024). Compounds and compositions as eif4e inhibitors and the uses thereof. U.S.
"pharmacological profile of Methyl thieno[3,2-b]pyridine-3-carboxylate"
An In-depth Technical Guide to the Pharmacological Profile of Methyl thieno[3,2-b]pyridine-3-carboxylate
Authored by a Senior Application Scientist
Foreword: Navigating the Frontier of Thieno[3,2-b]pyridine Pharmacology
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive technical overview of the pharmacological profile of a specific, yet under-investigated derivative, This compound . While direct, in-depth studies on this particular molecule are limited, this document synthesizes the wealth of knowledge available for structurally related thieno[3,2-b]pyridine derivatives to project a potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation.
We will delve into the synthetic pathways, explore the established mechanisms of action for related compounds, and present a hypothesized pharmacological profile for this compound. Furthermore, we will outline key experimental protocols to empirically determine its true biological and pharmacological characteristics.
The Thieno[3,2-b]pyridine Core: A Scaffold of Therapeutic Promise
The thieno[3,2-b]pyridine core is a bicyclic aromatic heterocycle consisting of a thiophene ring fused to a pyridine ring. This arrangement imparts a unique electronic and steric character that has proven amenable to interaction with a variety of biological targets. The structural rigidity and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings contribute to its ability to engage in diverse non-covalent interactions with protein targets.
Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer Properties : Inhibition of cancer cell proliferation and induction of apoptosis have been observed in various cancer cell lines, including triple-negative breast cancer and prostate cancer.[1][2][3][4]
-
Antitubercular Activity : Certain thieno[3,2-b]pyridinone derivatives have shown potent activity against Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein reductase (InhA).[5]
-
Neurological Applications : Thieno[3,2-b]pyridine-based compounds have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), with potential applications in neurological disorders.[6][7]
-
Huntington's Disease : Novel derivatives are being explored for their ability to modulate huntingtin (HTT) gene expression, offering a potential therapeutic avenue for Huntington's disease.[8]
-
Platelet Aggregation Inhibition : The isomeric thieno[3,2-c]pyridine scaffold is famously represented by clopidogrel, a potent antiplatelet agent.[9] While a different isomer, this highlights the potential for thienopyridines to modulate cardiovascular targets.
Synthesis of the Thieno[3,2-b]pyridine Scaffold and its Carboxylate Derivatives
The synthesis of the thieno[3,2-b]pyridine core can be achieved through various strategies. A common and versatile approach involves the construction of the thiophene ring onto a pre-existing pyridine derivative or vice versa.
General Synthetic Strategies:
One of the prominent methods for synthesizing functionalized thieno[3,2-b]pyridines is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This allows for the introduction of various aryl or heteroaryl substituents onto the core structure.
A representative synthetic route to a related compound, Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate, is depicted below.[3] This provides a plausible pathway for the synthesis of the target compound, likely starting from a different brominated precursor.
Figure 1: General synthetic scheme for C-C bond formation on the thieno[3,2-b]pyridine core.
Proposed Synthesis of this compound:
A plausible synthesis for the title compound would likely involve the cyclization of a suitably functionalized pyridine precursor to form the thiophene ring, followed by esterification, or the functionalization of a pre-formed thieno[3,2-b]pyridine core.
Projected Pharmacological Profile of this compound
Based on the activities of structurally similar compounds, we can project a potential pharmacological profile for this compound. The presence of the methyl carboxylate group at the 3-position of the thiophene ring is a key structural feature that will dictate its interactions with biological targets.
Potential Anticancer Activity
The thieno[3,2-b]pyridine scaffold has shown significant promise as an anticancer agent.[1][3] Specifically, methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates have demonstrated growth inhibitory effects in triple-negative breast cancer (TNBC) cell lines.[1][3]
Hypothesized Mechanism of Action:
The anticancer effects of related compounds appear to be multifactorial. One study on a methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative (compound 2e ) in MDA-MB-231 TNBC cells indicated that it caused a decrease in cell number and proliferation, associated with an increase in the G0/G1 phase of the cell cycle.[1] Interestingly, this compound did not appear to induce apoptosis via the classical PARP or caspase-3 pathways, suggesting an alternative mechanism of cell death or cytostasis.[3]
Other thienopyridine isomers have been shown to inhibit phosphoinositide phospholipase C (PI-PLC), an enzyme often upregulated in cancer.[2][4]
Table 1: Anticancer Activity of a Structurally Related Thieno[3,2-b]pyridine Derivative
| Compound | Cell Line | Activity | Measurement | Reference |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 (TNBC) | GI50 = 13 µM | Growth Inhibition | [1] |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-468 (TNBC) | Growth Inhibition | Sulforhodamine B assay | [1] |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MCF-12A (non-tumorigenic) | Little to no effect | Sulforhodamine B assay | [1] |
Potential as a CNS-Active Agent
The thieno[3,2-b]pyridine core is also a key feature in compounds designed to modulate central nervous system targets. Specifically, derivatives have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[6][7] These compounds typically feature a carboxamide group at the 5-position.
While this compound has a different substitution pattern, the ability of the core scaffold to cross the blood-brain barrier and interact with CNS receptors is noteworthy. The methyl ester could potentially act as a bioisostere for other functional groups or be hydrolyzed in vivo to the corresponding carboxylic acid, which would have different pharmacological properties.
Potential Antimicrobial Activity
Thieno[3,2-b]pyridinone derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the InhA enzyme.[5] This suggests that the thieno[3,2-b]pyridine scaffold can be a suitable starting point for the development of novel anti-infective agents. The specific substitution pattern of this compound would need to be evaluated for its potential antimicrobial activity.
Proposed Experimental Workflows for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound, a systematic series of in vitro and in vivo experiments is required.
In Vitro Profiling
A tiered approach to in vitro screening is recommended to efficiently identify the primary biological activities.
Figure 2: Proposed workflow for in vitro pharmacological profiling.
Step-by-Step Protocol for Anticancer Screening:
-
Cell Viability/Proliferation Assays:
-
Utilize a panel of cancer cell lines (e.g., NCI-60) and non-tumorigenic control cells.
-
Employ assays such as MTT, SRB (sulforhodamine B), or CellTiter-Glo to determine cell viability after treatment with a range of concentrations of the test compound.[10]
-
Calculate GI50 (growth inhibition of 50%) or IC50 (inhibitory concentration of 50%) values.
-
-
Cell Cycle Analysis:
-
Treat cells with the compound at its GI50 concentration for various time points.
-
Stain cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10]
-
-
Apoptosis Assays:
-
Assess for markers of apoptosis, such as Annexin V staining, caspase activation (e.g., Caspase-Glo 3/7 assay), and PARP cleavage by Western blotting.[10]
-
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for any potential therapeutic agent.
Table 2: Key In Vitro and In Vivo Pharmacokinetic Assays
| Parameter | Assay | Purpose |
| Solubility | Thermodynamic or kinetic solubility assays | To determine the aqueous solubility of the compound. |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell assay | To assess the ability of the compound to cross biological membranes. |
| Metabolic Stability | Liver microsome or hepatocyte stability assays | To evaluate the rate of metabolism by liver enzymes. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | To determine the extent to which the compound binds to plasma proteins. |
| In Vivo Pharmacokinetics | Administration to rodents (e.g., oral, IV) and serial blood sampling | To determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F). |
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with a proven track record of diverse and potent pharmacological activities. While direct experimental data for this specific molecule is scarce, the existing literature on related thieno[3,2-b]pyridine derivatives provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and neurology.
The projected pharmacological profile presented in this guide is based on scientific inference and is intended to serve as a foundation for further research. The proposed experimental workflows provide a clear path forward for the empirical determination of its true biological properties. The exploration of this and other novel thieno[3,2-b]pyridine derivatives holds significant promise for the discovery of new and effective medicines.
References
- Thieno [3,2-c] pyridine derivatives and their therapeutic applic
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. (URL: [Link])
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. (URL: [Link])
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. ResearchGate. (URL: [Link])
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (URL: [Link])
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. (URL: [Link])
-
Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed. (URL: [Link])
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters. (URL: [Link])
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. (URL: [Link])
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (URL: [Link])
-
Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity. Semantic Scholar. (URL: [Link])
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Endocrine Oncology. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. (URL: [Link])
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. (URL: [Link])
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (URL: [Link])
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"initial screening of Methyl thieno[3,2-b]pyridine-3-carboxylate analogs"
A Technical Guide to Scaffold Evaluation & Hit Validation
Executive Summary & Scaffold Significance
The Methyl thieno[3,2-b]pyridine-3-carboxylate core represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it acts as a bioisostere to quinoline and isoquinoline, offering altered electronic distribution and lipophilicity profiles that can improve metabolic stability and target selectivity.
Recent high-impact studies have validated this scaffold's utility across diverse therapeutic areas, most notably as Negative Allosteric Modulators (NAMs) for mGlu5 receptors and as potent anticancer agents targeting Triple-Negative Breast Cancer (TNBC) via cell cycle arrest [1, 2].
This guide provides a rigorous, self-validating workflow for the initial screening of these analogs. It moves beyond generic screening advice to address the specific solubility, synthesis, and assay interference challenges inherent to the thieno-pyridine fused system.
Chemical Space & Library Assembly
Before screening, the library must be constituted to explore the structure-activity relationship (SAR) vectors effectively. For the this compound specifically, the C3 and C2 positions are the primary vectors for diversification.
Synthetic Accessibility & Library Design
The most robust synthetic route for generating a screening library involves Suzuki-Miyaura cross-coupling at the C3 position. The starting material, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, allows for rapid parallel synthesis.
Recommended Library Diversity:
-
Electron-Rich Aromatics: 4-methoxyphenyl, 3-furan (Targets: Kinase hinge binders).
-
Electron-Deficient Aromatics: 4-chlorophenyl, 4-pyridine (Targets: GPCR allosteric pockets).
-
Steric Probes: o-tolyl, naphthyl (To test pocket depth).
SAR Logic Visualization
The following diagram illustrates the critical modification zones and their anticipated biological impact based on current literature.
Figure 1: SAR Logic Map for this compound. The C3 position drives potency via pi-stacking interactions, while the pyridine nitrogen serves as a critical hydrogen bond acceptor.
Physicochemical Gatekeeping (The "Fail Fast" Phase)
Thienopyridines are planar and aromatic, leading to high lattice energy and potentially poor aqueous solubility. Skipping this step often results in false negatives in biochemical assays due to precipitation.
Solubility Screening Protocol
Objective: Eliminate analogs with Solubility < 10 µM in 1% DMSO.
-
Preparation: Prepare 10 mM stock solutions of analogs in 100% DMSO.
-
Dilution: Dilute to 50 µM in PBS (pH 7.4). Final DMSO concentration should be 0.5%.
-
Incubation: Shake for 4 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via UV-HPLC (254 nm). Compare AUC (Area Under Curve) to the 100% DMSO standard.
-
Threshold: Discard or flag any compound with <20% recovery.
Why this matters: In the TNBC study [1], lipophilic analogs (e.g., phenyl substituted) showed potent activity but required careful formulation. Knowing the solubility limit ensures that IC50 values are real and not artifacts of aggregation.
Primary Screening Workflow
Based on the scaffold's proven activity profile, a dual-track screening approach is recommended: Phenotypic Screening (Oncology) and Target-Based Screening (Kinase/GPCR) .
Screening Cascade Diagram
Figure 2: Screening Cascade for Thienopyridine Analogs. This workflow prioritizes solubility and selectivity against non-tumorigenic lines early to prevent attrition.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is preferred over MTT for thienopyridines because it measures protein content directly and is less susceptible to metabolic interference by the scaffold's redox properties.
Materials:
-
Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.
Step-by-Step Methodology:
-
Seeding: Seed cells in 96-well plates (3,000–5,000 cells/well) and incubate for 24h to allow attachment.
-
Treatment: Add analogs at a screening concentration of 20 µM . Include DMSO control (0.1%) and Doxorubicin (Positive Control, 1 µM).
-
Fixation: After 48h, fix cells by adding cold 50% (w/v) TCA (final conc. 10%) and incubate at 4°C for 1h. Crucial: This step stops all metabolic activity immediately.
-
Staining: Wash with water (4x), dry, and stain with 0.4% (w/v) SRB in 1% acetic acid for 30 min.
-
Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5).
-
Readout: Measure absorbance at 510 nm.
Data Analysis:
Calculate % Growth Inhibition using the formula:
Success Criteria:
-
Hit Threshold: >50% inhibition at 20 µM.
-
Z-Factor: Must be >0.5 for the plate to be valid.
Hit Validation & Mechanistic Confirmation
Once hits are identified (typically analogs with C3-phenyl or C3-pyridyl groups), validation is required to confirm the mechanism of action.
Cell Cycle Analysis (Flow Cytometry)
Previous studies [1] have shown that methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate induces G0/G1 cell cycle arrest .
-
Treatment: Treat MDA-MB-231 cells with the IC50 concentration of the hit for 24h.
-
Staining: Harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Use a flow cytometer to quantify DNA content.
-
Expected Result: Increase in G0/G1 peak and decrease in S-phase peak compared to control.[1]
-
Quantitative Data Summary
The following table summarizes expected benchmarks for a successful lead in this series, based on literature precedents [1, 3].
| Parameter | Benchmark Value | Rationale |
| Primary Potency (GI50) | < 15 µM | Potency required for in vivo efficacy (e.g., CAM model).[2] |
| Selectivity Index (SI) | > 2.0 | Ratio of IC50 (MCF-12A) / IC50 (MDA-MB-231). |
| Solubility | > 20 µg/mL | Essential for oral bioavailability. |
| Ligand Efficiency (LE) | > 0.3 | Ensures potency is not just due to added lipophilicity. |
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 2021, 26(6), 1594.[1][2] [Link] Key Finding: Identifies the 3-(4-chlorophenyl) analog as a potent TNBC inhibitor.
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 2015.[3] [Link] Key Finding: Validates the scaffold for GPCR modulation and brain penetrance.
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. European Journal of Medicinal Chemistry, 2024. [Link] Key Finding: Demonstrates "scaffold hopping" utility for kinase selectivity.
Sources
Methodological & Application
Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling of Thienopyridines
Introduction: The Convergence of Privileged Scaffolds and Powerful Catalysis
Thienopyridines represent a class of fused heterocyclic compounds of significant interest to the pharmaceutical and materials science industries.[1] Their rigid, bicyclic structure is a common motif in a variety of biologically active molecules, including antitumor, antimicrobial, and anti-inflammatory agents.[2][3] The ability to functionalize the thienopyridine core is crucial for modulating its pharmacological properties and developing new chemical entities. Among the isomers, thieno[2,3-b]pyridines, thieno[3,2-b]pyridines, and thieno[2,3-c]pyridines have been extensively studied for their therapeutic potential.[4][5]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[6][7][8] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and conjugated systems.[6] The reaction's high functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for drug discovery professionals.
This guide provides a comprehensive overview and a detailed protocol for the successful execution of the Suzuki-Miyaura coupling on thienopyridine scaffolds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, parameter optimization, and troubleshooting common challenges.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex.[6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
-
Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) species, which inserts itself into the carbon-halogen bond of the thienopyridine halide. This step forms a 16-electron Pd(II) complex.[6][7] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[10]
-
Transmetalation : This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the organoboron compound by a base.[11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the Pd(II) center, displacing the halide.[11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the desired C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Coupling of 6-Bromo-thieno[3,2-b]pyridine with Phenylboronic Acid
This protocol provides a representative procedure for the synthesis of 6-phenyl-thieno[3,2-b]pyridine. It should be adapted based on the specific reactivity of the substrates and preliminary optimization experiments.
Materials & Reagents:
-
Substrates: 6-Bromo-thieno[3,2-b]pyridine (1.0 eq), Phenylboronic acid (1.2 - 1.5 eq)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq), finely ground
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, reflux condenser, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard laboratory glassware for work-up and purification.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask containing a magnetic stir bar, add 6-bromo-thieno[3,2-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio). Degassing can be achieved by sparging with argon for 20-30 minutes or through three freeze-pump-thaw cycles.[12]
-
Using a syringe, add the degassed solvent to the flask containing the solids. The total volume should provide a concentration of approximately 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath or heating mantle set to 80-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting halide), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for eluting the desired product.
-
Combine the pure fractions and evaporate the solvent to yield the final product, 6-phenyl-thieno[3,2-b]pyridine. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.
-
Experimental Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Optimizing Key Reaction Parameters
The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates like thienopyridines, often hinges on the careful selection of reagents and conditions. The following table summarizes critical parameters and their implications.
| Parameter | Options & Considerations | Rationale & Causality |
| Thienopyridine Halide | I > Br > OTf >> Cl | The rate-limiting oxidative addition step is highly dependent on the C-X bond strength. Iodides and bromides are generally the most reactive and reliable coupling partners.[10] Chlorides often require more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition.[14][15] |
| Boron Reagent | Boronic Acids (-B(OH)₂)Pinacol Esters (-Bpin)Trifluoroborates (-BF₃K) | Boronic acids are common but can be prone to protodeboronation.[12][16] Pinacol esters offer greater stability and are often preferred for challenging or slow reactions.[16] Potassium trifluoroborates are highly stable, crystalline solids that can also be effective coupling partners.[17] |
| Palladium Precatalyst | Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ | Pd(PPh₃)₄ is a Pd(0) source and can be used directly. Pd(dppf)Cl₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that generate the active Pd(0) catalyst in situ.[9][12] The choice often depends on substrate compatibility and air stability. |
| Ligand | PPh₃ (in Pd(PPh₃)₄)dppf (in Pd(dppf)Cl₂)Buchwald-type ligands (e.g., XPhos, SPhos) | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich or sterically hindered thienopyridine chlorides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃K₃PO₄, KF | The base is essential for activating the boronic acid for transmetalation.[11] Carbonates (K₂CO₃, Cs₂CO₃) are standard choices. For base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be advantageous to prevent side reactions like ester hydrolysis.[12][16] |
| Solvent System | Dioxane/H₂OToluene/H₂ODMF, Acetonitrile | A polar, often aqueous co-solvent system is typically required to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.[12] The choice of solvent can influence reaction rates and suppress side reactions. Anhydrous conditions may be required if protodeboronation is a significant issue.[16] |
Best Practices and Troubleshooting
Even with a robust protocol, challenges can arise. Below are common issues encountered with Suzuki-Miyaura couplings of thienopyridines and their solutions.
1. Issue: Low or No Conversion
-
Potential Cause: Catalyst deactivation is a primary culprit. Oxygen in the reaction flask can oxidize the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[12]
-
Expert Solution:
-
Rigorous Degassing: Ensure the solvent and reaction headspace are thoroughly deoxygenated. Sparging with an inert gas for 15-30 minutes or performing at least three freeze-pump-thaw cycles is critical.[12]
-
Reagent Quality: Use fresh, high-purity palladium catalysts and ligands. Phosphine ligands, in particular, can oxidize over time.[12]
-
Temperature Optimization: If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can accelerate catalyst decomposition.[12]
-
2. Issue: Protodeboronation (Boronic Acid is Replaced by -H)
-
Potential Cause: The carbon-boron bond is susceptible to cleavage, especially in the presence of excess water or acidic protons. This is a common side reaction with electron-rich or heteroaromatic boronic acids.[12][16]
-
Expert Solution:
-
Use Boronate Esters: Switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin) or MIDA ester. These are less prone to premature decomposition.[16]
-
Control Water Content: While some water is beneficial, excessive amounts can accelerate protodeboronation. Consider using anhydrous solvents with a carefully chosen base like anhydrous K₃PO₄.[12][16]
-
Choose a Milder Base: Strong bases can sometimes exacerbate the issue. Switching to a weaker inorganic base like K₃PO₄ or KF can be effective.[16]
-
3. Issue: Homocoupling of Boronic Acid (R-B(OH)₂ → R-R)
-
Potential Cause: This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[12]
-
Expert Solution:
-
Improve Degassing: As with catalyst deactivation, the most effective solution is to rigorously exclude oxygen from the reaction system.
-
Use a Pd(0) Source: Starting directly with a Pd(0) precatalyst like Pd(PPh₃)₄ can mitigate homocoupling that might occur during the in situ reduction of a Pd(II) source.[12]
-
4. Issue: Dehalogenation of Thienopyridine (Thienopyridine-X → Thienopyridine-H)
-
Potential Cause: The thienopyridine halide starting material is consumed, but the desired product is not formed, instead being replaced by the dehalogenated parent heterocycle. This can occur via side reactions involving hydride sources in the reaction mixture.
-
Expert Solution:
-
Change the Base/Solvent: Potential hydride sources can include certain amine bases or alcohol solvents. If dehalogenation is significant, switch to a carbonate or phosphate base and an aprotic solvent system.[12]
-
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]
-
Queiroz, M. J. R. P., Calhelha, R. C., Vale-Silva, L. A., Pinto, E., Lima, R. T., & Vasconcelos, M. H. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12), 5628–5634. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Boruah, A., Moncels, V., Poater, A., & Cavallo, L. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(12), 2269–2276. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Al-Said, S. T., Begum, K., El-Emam, A. A., & El-Gendy, M. A. (2018). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656–3660. [Link]
-
Zhu, G. D., Gunawardana, I., Boyd, S. A., & Melcher, L. M. (2008). A Facile and General Synthesis of 2,4-Di- and 2,4,7-Trisubstituted Thieno[2,3-c]pyridines. Organic Letters, 10(9), 1783–1786. [Link]
-
Çetinkaya, A., & Avan, Y. (2019). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry, 2019(44), 7350–7357. [Link]
-
Çetinkaya, A., & Avan, Y. (2019). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. European Journal of Organic Chemistry. [Link]
-
Queiroz, M. J. R. P., Calhelha, R. C., Vale-Silva, L. A., Pinto, E., & Vasconcelos, M. H. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1601. [Link]
-
Methods for the synthesis of thieno[2,3‐b]pyridines. - ResearchGate. [Link]
-
Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. (i)... - ResearchGate. [Link]
-
Hafez, T. S., Abdel-Aziz, H. A., & El-Gazzar, A. B. A. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-d]pyrimidines and Pyrido[3',2':4,5]thieno[3,2-d][6][9][17]triazines. Molecules, 20(1), 1353–1368. [Link]
-
Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][11][17]naphthyridinones and pyrazolo[3,4-c][11][17] - arkat usa. [Link]
-
Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems - ResearchGate. [Link]
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. [Link]
-
Saito, B., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13654–13655. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 15. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental setup for antitumor evaluation of thienopyridine derivatives"
Application Note: Experimental Setup for Antitumor Evaluation of Thienopyridine Derivatives
Introduction: The Thienopyridine Advantage
Thienopyridine derivatives (fused thiophene and pyridine rings) represent a "privileged scaffold" in medicinal chemistry, acting as bioisosteres to quinolines and isoquinolines. Their planar structure and hydrogen-bonding potential allow them to interact with diverse biological targets, most notably PI3K/Akt/mTOR kinases , EGFR , and tubulin .
Unlike generic screening guides, this protocol is tailored for thienopyridines, addressing their specific physicochemical properties (often high lipophilicity) and dual-mechanism potential (kinase inhibition vs. microtubule destabilization).
Phase 1: Compound Management & Solubilization
Critique of Standard Practice: Many thienopyridine derivatives fail early evaluation not due to lack of potency, but due to precipitation in aqueous media or fluorescence interference.
Protocol:
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM or 20 mM.
-
Checkpoint: Vortex for 1 minute. If turbidity persists, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (thienopyridines can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution (The "Step-Down" Method):
-
Do not dilute directly from 100% DMSO to cell culture media.
-
Intermediate Step: Dilute 10 mM stock 1:10 in PBS to create a 1 mM intermediate (10% DMSO).
-
Final Step: Dilute the intermediate into media to achieve the final testing concentration (e.g., 10 µM). Final DMSO must be <0.5% (v/v).[1]
-
Phase 2: Phenotypic Screening (Cytotoxicity)
Recommended Assay: Sulforhodamine B (SRB) over MTT/CCK-8. Scientific Rationale: Thienopyridines often target mitochondria or metabolic kinases (mTOR). Tetrazolium-based assays (MTT/MTS) rely on mitochondrial respiration, potentially generating false positives/negatives if the drug alters metabolism without killing the cell. SRB measures total protein mass, providing a more stable readout for this scaffold.
Step-by-Step Protocol (SRB):
-
Seeding: Plate tumor cells (e.g., HCT-116, MCF-7, HepG2) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Add serial dilutions of thienopyridine derivatives (0.01 µM – 100 µM). Include a Positive Control (e.g., Doxorubicin or PI-103).
-
Fixation (Critical): After 72h, add cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium (final concentration 10%). Incubate at 4°C for 1h.
-
Why? This fixes the cells to the plastic bottom before washing.
-
-
Staining: Wash 5x with water. Dry. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 min.
-
Solubilization: Wash 4x with 1% acetic acid to remove unbound dye. Dissolve protein-bound dye with 10 mM Tris base (pH 10.5).
-
Read: Measure Absorbance at 510 nm.
Data Output Structure:
| Compound ID | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| TP-01 | HCT-116 | 1.2 ± 0.1 | > 10 |
| TP-02 | MCF-7 | 0.8 ± 0.05 | > 15 |
| Standard | HCT-116 | 0.5 ± 0.02 | N/A |
*SI = IC50 (Normal Fibroblasts) / IC50 (Tumor Cells)
Phase 3: Target Validation (The "Bifurcation")
Thienopyridines usually follow one of two mechanistic paths. You must run these parallel assays to classify your derivative.
Path A: Kinase Inhibition (PI3K/mTOR)
Context: Thieno[2,3-b]pyridines are documented ATP-competitive inhibitors of PI3K.
Assay: ADP-Glo™ Kinase Assay (Luminescence).
-
Reaction: Incubate purified PI3Kα enzyme, PIP2:PS lipid substrate, and ATP (10 µM) with the test compound for 60 min at RT.
-
Depletion: Add ADP-Glo Reagent to terminate the reaction and deplete remaining ATP (40 min).
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, which drives the luciferase reaction.
-
Read: Luminescence (RLU).
Path B: Tubulin Polymerization
Context: Recent 2025 studies highlight thienopyridine-indoles targeting the colchicine binding site.[2]
Assay: Turbidimetric Polymerization Assay.
-
Prep: Use >99% pure bovine brain tubulin (3 mg/mL) in PEM buffer containing 1 mM GTP.
-
Execution: Add test compound (5-10 µM) to the tubulin solution at 4°C.
-
Induction: Transfer to a pre-warmed spectrophotometer (37°C).
-
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Result: Tubulin inhibitors will flatten the sigmoidal growth curve (inhibit Vmax).
-
Phase 4: Mechanistic Evaluation (Flow Cytometry)
Workflow Logic Diagram
The following diagram illustrates the decision matrix for evaluating thienopyridine derivatives.
Caption: Decision matrix for thienopyridine evaluation, distinguishing between kinase-mediated G1 arrest and tubulin-mediated G2/M arrest.
Protocol: Cell Cycle Analysis (PI Staining)
-
Harvest: Treat cells for 24h. Trypsinize and wash with PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (Crucial to prevent clumping). Fix at -20°C for >2h.
-
Staining: Wash ethanol out. Resuspend in PBS containing 20 µg/mL Propidium Iodide (PI) and 200 µg/mL RNase A.
-
Analysis: Incubate 30 min at 37°C. Analyze on Flow Cytometer (FL2 channel).
-
Interpretation:
-
G0/G1 Peak Increase: Indicates PI3K/mTOR inhibition (cell cycle entry block).
-
G2/M Peak Increase: Indicates Tubulin inhibition (mitotic catastrophe).
-
-
Phase 5: In Vivo Validation (Zebrafish Model)
Why Zebrafish? Thienopyridines are often lipophilic. Zebrafish embryos allow for rapid assessment of solubility-limited toxicity and anti-angiogenic effects (common with this scaffold) before expensive rodent models.
Protocol:
-
Embryo Collection: Collect embryos at 24 hours post-fertilization (hpf).
-
Treatment: Incubate embryos (n=20/group) in E3 medium containing the test compound (1, 5, 10 µM) for 48h.
-
Endpoint:
-
Toxicity: Pericardial edema, tail curvature.
-
Efficacy (Xenograft): Inject fluorescently labeled tumor cells (e.g., DiI-stained HCT-116) into the yolk sac. Measure fluorescence intensity area after 48h treatment.
-
References
-
Thienopyridines as Hsp90 Inhibitors
-
Thienopyridine-Indoles as Tubulin Inhibitors
-
PI3K/mTOR Dual Inhibition
-
Tubulin Polymerization Assay Methodology
Sources
- 1. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors [mdpi.com]
- 2. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Definitive Structural Elucidation of Methyl thieno[3,2-b]pyridine-3-carboxylate via 1H NMR Spectroscopy
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive guide to the analysis of Methyl thieno[3,2-b]pyridine-3-carboxylate using one-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. Thienopyridines are a critical class of heterocyclic compounds widely explored in medicinal chemistry and drug development for their diverse biological activities, including as anti-platelet agents.[1] Accurate structural confirmation and purity assessment are paramount for advancing these molecules through the development pipeline. This document outlines a detailed protocol, from sample preparation to spectral interpretation, grounded in established spectroscopic principles. It serves as a practical guide for researchers, chemists, and quality control analysts, explaining not only the procedural steps but also the scientific rationale behind them to ensure high-quality, reproducible results.
Introduction: The Importance of Structural Verification
This compound is a fused heterocyclic system containing both thiophene and pyridine rings. The precise arrangement of substituents and the isomeric form of the core structure are critical determinants of its chemical and biological properties. 1H NMR spectroscopy is an indispensable analytical technique for unambiguous structure determination.[2][3] It provides detailed information on the electronic environment of each proton, their connectivity through spin-spin coupling, and their relative abundance via signal integration.
This guide will focus on the thieno[3,2-b]pyridine isomer with a methyl carboxylate group at the 3-position of the thiophene ring, as depicted in Figure 1 .
Figure 1. Chemical Structure of this compound with proton numbering.
Experimental Protocol: From Sample to Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup.[4] This protocol is designed to be a self-validating system, minimizing common sources of error.
Materials and Reagents
-
Sample: this compound (5-25 mg)[5]
-
NMR Tubes: High-quality, 5 mm outer diameter tubes, clean and unscratched.[4][6]
-
Deuterated Solvent: Chloroform-d (CDCl3) is a common first choice for nonpolar to moderately polar organic compounds.[7] Alternatively, DMSO-d6 can be used for compounds with lower solubility.
-
Internal Standard (Optional): Tetramethylsilane (TMS) for referencing.
-
Glassware: Clean Pasteur pipette, small vial for dissolution.
-
Filtration Medium: Small plug of glass wool.
Workflow for 1H NMR Analysis
The entire process, from sample preparation to final structural confirmation, follows a logical sequence designed to ensure data integrity.
Caption: A flowchart illustrating the key stages of 1H NMR analysis.
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 5-25 mg of the solid sample into a clean, dry vial. Using more material improves the signal-to-noise ratio but can lead to line broadening if the solution becomes too concentrated or viscous.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3) to the vial.[4][6] Gently vortex or sonicate to ensure the sample dissolves completely. A homogenous solution is critical for acquiring a high-resolution spectrum.[6]
-
Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton, as solvents can leach impurities from it. Filter the solution through the pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[6]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[4]
Instrument Parameters
While specific parameters vary by instrument, a standard 1H experiment on a 400 MHz spectrometer would typically involve:
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Pulse Width: A calibrated 90° pulse.
The instrument's software will perform locking on the deuterium signal of the solvent and automated shimming to optimize magnetic field homogeneity.
Spectral Interpretation: Decoding the Structure
The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the fused ring system and the aliphatic protons of the methyl ester group.
Predicted 1H NMR Data
The following table summarizes the predicted spectral data based on established chemical shift principles for heteroaromatic compounds and data from closely related structures.[8][9]
| Proton Label (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-2 | ~8.0 - 8.4 | Singlet (s) | N/A | 1H | Proton on the electron-deficient thiophene ring, adjacent to the ester group. No adjacent protons to couple with. |
| H-5 | ~8.7 - 8.9 | Doublet of Doublets (dd) | J_ortho ≈ 4-5 Hz, J_meta ≈ 1-2 Hz | 1H | Pyridine proton α to the nitrogen atom, significantly deshielded. Coupled to H-6 (ortho) and H-7 (meta). |
| H-6 | ~7.4 - 7.6 | Doublet of Doublets (dd) | J_ortho ≈ 8-9 Hz, J_ortho ≈ 4-5 Hz | 1H | Pyridine proton γ to the nitrogen. Coupled to H-5 (ortho) and H-7 (ortho). |
| H-7 | ~8.2 - 8.4 | Doublet of Doublets (dd) | J_ortho ≈ 8-9 Hz, J_meta ≈ 1-2 Hz | 1H | Pyridine proton β to the nitrogen, adjacent to the ring fusion. Coupled to H-6 (ortho) and H-5 (meta). |
| -OCH3 | ~3.9 - 4.1 | Singlet (s) | N/A | 3H | Methyl protons of the ester group. Appears as a sharp singlet in a typical aliphatic region for esters. |
Detailed Analysis of Spectral Features
-
Chemical Shift (δ): The positions of the signals (chemical shifts) are highly informative. The pyridine ring protons (H-5, H-6, H-7) are found in the downfield aromatic region. H-5, being directly adjacent (alpha) to the electronegative nitrogen atom, is the most deshielded and appears at the lowest field.[8] The thiophene proton (H-2) is also in the aromatic region. The methyl ester protons (-OCH3) appear as a singlet in the upfield region, consistent with protons on a carbon attached to an oxygen atom.[10]
-
Integration: The relative area of each signal confirms the number of protons it represents. The signals for H-2, H-5, H-6, and H-7 should each integrate to 1H, while the signal for the -OCH3 group will integrate to 3H.[11]
-
Multiplicity and Coupling Constants (J): The splitting pattern of each signal reveals the number of neighboring protons.
-
H-2 and -OCH3 are expected to be singlets as they have no adjacent protons.
-
Pyridine Ring System: The three adjacent protons on the pyridine ring will split each other. H-6 is coupled to both H-5 and H-7 through three bonds (ortho-coupling), appearing as a doublet of doublets (dd). H-5 is coupled to H-6 (ortho) and H-7 (four bonds, meta-coupling), also resulting in a dd. Similarly, H-7 is coupled to H-6 (ortho) and H-5 (meta). Crucially, protons that are coupled to each other must share the same coupling constant (J-value).[12] For example, the J-value for the ortho-coupling between H-5 and H-6 (typically 4-5 Hz) observed in the H-5 signal must also be present in the H-6 signal, providing a powerful method for confirming assignments.[12][13]
-
Troubleshooting Common Issues
-
Broad Peaks: May indicate the presence of paramagnetic impurities, high sample viscosity, or chemical exchange.[5][6] Ensure the sample is fully dissolved and consider filtering again.
-
Unexpected Signals: Peaks not accounted for in the predicted spectrum likely correspond to residual solvent (e.g., CHCl3 at 7.26 ppm), water, or chemical impurities.
-
Poor Resolution/Asymmetric Peaks: This is often a result of poor magnetic field shimming. Re-shimming the instrument is required.
Conclusion
1H NMR spectroscopy provides a definitive and information-rich method for the structural characterization of this compound. By carefully following the outlined protocols for sample preparation and data acquisition, a high-quality spectrum can be obtained. A systematic analysis of chemical shifts, integration, and spin-spin coupling patterns allows for the unambiguous assignment of all protons in the molecule, confirming its identity and assessing its purity with high confidence. This analytical rigor is essential for advancing novel thienopyridine derivatives in research and drug development.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Abdel-Hafez, A. A., & Abdel-Wahab, B. F. (2012). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures [PDF]. ResearchGate. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Silva, B. R., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(22), 5486. Retrieved from [Link]
-
Wang, W., et al. (2011). [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. Yao Xue Xue Bao, 46(1), 47-53. Retrieved from [Link]
-
Kaczmarek, L., et al. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 91-102. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22047416, Methyl thieno[3,2-b]pyridine-2-carboxylate. Retrieved from [Link]
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Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
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Application Note: A Robust LC-MS Protocol for the High-Throughput Purification of Methyl thieno[3,2-b]pyridine-3-carboxylate
Abstract
Thienopyridine derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents, most notably in the area of antiplatelet therapy.[1][2] The synthesis of novel analogues, such as Methyl thieno[3,2-b]pyridine-3-carboxylate, is a cornerstone of modern drug discovery. However, the purification of these intermediates from complex crude reaction mixtures presents a significant bottleneck. This application note details a comprehensive, validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the efficient, high-purity isolation of this compound. We address the specific chemical properties of the analyte to establish a logical framework for method development, covering everything from mobile phase selection to mass-directed fraction collection. This guide is intended for researchers and drug development professionals seeking a reliable and scalable purification strategy.
Introduction: The Purification Challenge
This compound is a moderately polar, aromatic heterocyclic compound. Its structure features a basic pyridine nitrogen atom and a methyl ester functional group. The purification challenge lies in efficiently separating the target compound from structurally similar impurities, unreacted starting materials, and reaction byproducts. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) is the ideal platform for this task, offering high resolving power and confident peak identification for mass-directed purification.[1][3] The basicity of the pyridine moiety requires careful mobile phase optimization to ensure sharp, symmetrical peaks, which is critical for achieving high purity and recovery.[4]
Analyte Characteristics and Method Rationale
A successful purification strategy begins with understanding the analyte's physicochemical properties.
-
Structure: this compound
-
Molecular Formula: C₉H₇NO₂S
-
Molecular Weight: 193.22 g/mol [5]
-
Key Features:
-
Thienopyridine Core: A fused, aromatic heterocyclic system that provides hydrophobicity, making it well-suited for retention on a C18 stationary phase.
-
Pyridine Nitrogen: A basic site (typical pKa for pyridines is ~5-6) that will be protonated in an acidic mobile phase.[4] This protonation is crucial for preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica-based stationary phase.
-
Methyl Ester Group: This group adds some polarity and is a potential site for fragmentation in the mass spectrometer. Common fragmentations for methyl esters include the loss of a methoxy group (M-31) or methanol (M-32).[6]
-
Based on these characteristics, the chosen methodology is reverse-phase LC for separation, coupled with positive-ion electrospray ionization (ESI+) mass spectrometry for detection and targeted fraction collection. ESI in positive mode is highly effective for compounds with basic nitrogen atoms, as they readily form stable [M+H]⁺ ions.[7][8]
LC-MS System Configuration and Parameters
The following parameters were established for both analytical screening and preparative purification. The rationale for each choice is provided to allow for adaptation to different LC-MS systems.
Liquid Chromatography
A standard C18 column is the workhorse for such separations due to its excellent retention of aromatic and moderately hydrophobic compounds.[9] An acidic modifier is essential for good peak shape.[4]
| Parameter | Analytical (Scouting) | Preparative (Purification) | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | C18, 21.2 x 150 mm, 5-10 µm | Analytical column for fast screening; preparative column for higher loading capacity.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Formic acid is an MS-compatible acidifier that protonates the pyridine nitrogen, ensuring sharp peaks.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B in 4 min | 20% to 70% B in 15 min (Adjusted based on analytical run) | A broad analytical gradient quickly determines retention time. The preparative gradient is focused around the elution point to maximize resolution. |
| Flow Rate | 0.6 mL/min | 20 mL/min | Flow rates are scaled appropriately for the column diameter to maintain optimal linear velocity.[11] |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[12] |
| Detection (UV) | 220 nm & 254 nm | 220 nm & 254 nm | Wavelengths selected to monitor the aromatic core and other potential chromophores. |
Mass Spectrometry
The MS acts as the primary detector for purification, triggering fraction collection only when the specific mass of the target compound is detected.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | The basic pyridine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[7][13] |
| Target Ion (m/z) | 194.2 ([M+H]⁺) | This is the calculated mass-to-charge ratio for the protonated molecule (193.22 + 1.007). |
| Scan Range | m/z 100-500 | A broad scan range to observe potential impurities and confirm the target peak. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and transmission of ions into the mass analyzer. |
| Drying Gas Temp. | 250 °C | Facilitates desolvation of the droplets from the ESI source.[7] |
| Drying Gas Flow | 11 L/min | Assists in solvent evaporation and ion formation.[7] |
Detailed Experimental Protocol
This protocol follows a systematic workflow from initial sample assessment to the final pure compound.
Step 1: Sample Preparation
-
Weigh approximately 10-50 mg of the crude reaction mixture.
-
Dissolve the sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) to create a concentrated stock solution (~50 mg/mL).[3]
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
Step 2: Analytical Scouting
-
Configure the LC-MS system with the analytical column and parameters listed in the table above.
-
Inject a small volume (1-5 µL) of the filtered crude sample.
-
Analyze the resulting chromatogram and mass spectrum to confirm the presence of the target compound (peak with m/z = 194.2) and determine its retention time (tR).
Step 3: Method Scaling and Preparative Run
-
Switch the LC system to the preparative column.
-
Adjust the preparative gradient to create a shallower slope around the analytical retention time. For example, if the compound eluted at 2.5 minutes in a 4-minute 5-95% gradient, a good starting preparative gradient would be 20-70% over 15 minutes.
-
Set the MS to trigger fraction collection when it detects the target ion (m/z 194.2) exceeding a set threshold.
-
Inject the appropriate volume of the crude sample. The maximum loading amount depends on the complexity of the mixture and should be determined empirically, starting with a 5-10 mg injection.
Step 4: Quality Control (QC) and Sample Recovery
-
After the preparative run is complete, re-analyze a small aliquot from each collected fraction using the fast analytical scouting method.
-
Identify the fractions containing the pure product (typically >95% purity by UV area).
-
Pool the pure fractions together.
-
Remove the solvent (Water/Acetonitrile/Formic Acid) using a centrifugal evaporator or by lyophilization to yield the final purified solid compound.
The Principle of Separation
The success of this protocol hinges on the specific interactions within the chromatographic system, which are enhanced by the chosen mobile phase.
In the acidic mobile phase, the pyridine nitrogen of the target molecule is protonated. This positive charge increases the overall polarity of the molecule and, critically, prevents strong secondary ionic interactions with the stationary phase. As a result, the molecule exhibits predictable reverse-phase behavior, where its retention is governed primarily by the hydrophobic interactions of its aromatic core with the C18 alkyl chains. Less polar impurities will interact more strongly with the stationary phase and be retained longer, allowing for an effective separation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS purification of this compound. By leveraging a fundamental understanding of the analyte's chemical properties, we have outlined a robust method using standard reverse-phase chromatography with an acidified mobile phase and mass-directed fraction collection. This workflow is designed for high-throughput environments and can be readily adapted for other similar basic heterocyclic compounds, facilitating the rapid generation of high-purity materials essential for advancing drug discovery programs.
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Głowacka, A., et al. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. International Journal of Molecular Sciences, 24(13), 11145. Available at: [Link]
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Dong, M. W., et al. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 406-415. Available at: [Link]
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Agbaba, D., et al. (2012). Direct separation of clopidogrel enantiomers by reverse-phase planar chromatography method using β-cyclodextrin as a. Journal of Planar Chromatography – Modern TLC, 25(6), 518-523. Available at: [Link]
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Application Note: A Versatile and Scalable Synthetic Route to Functionalized Methyl thieno[3,2-b]pyridine-3-carboxylates
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Abstract The thieno[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic candidates. Its rigid, planar structure and rich electronic properties make it an ideal pharmacophore for targeting a wide range of biological targets, including protein kinases and enzymes. This application note provides a detailed, field-proven guide to the synthesis of functionalized methyl thieno[3,2-b]pyridine-3-carboxylates, a key intermediate class that allows for extensive derivatization. We present a robust and scalable synthetic strategy centered on the construction of the thiophene ring onto a readily accessible pyridine precursor. The causality behind experimental choices, detailed step-by-step protocols, and subsequent functionalization strategies are discussed to provide a comprehensive resource for researchers aiming to generate novel libraries of thieno[3,2-b]pyridine derivatives for drug discovery programs.
Introduction: The Thieno[3,2-b]pyridine Scaffold in Medicinal Chemistry
The fusion of thiophene and pyridine rings to form the thieno[3,2-b]pyridine system creates a privileged heterocyclic scaffold with significant therapeutic potential.[1] This scaffold has been successfully employed in the development of highly selective inhibitors for underexplored protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.[2][3][4] The unique geometry of the thieno[3,2-b]pyridine core allows it to interact with kinase hinge regions and back pockets in diverse binding modes, providing a template for ATP-competitive inhibitors that are not merely ATP-mimetic.[2][3]
Beyond oncology, derivatives of this scaffold have shown promise in other therapeutic areas. For instance, novel thieno[3,2-b]pyridinone derivatives have been designed as potent agents against Mycobacterium tuberculosis by targeting the Enoyl-ACP reductase (InhA).[5] Furthermore, specific derivatives are being investigated for the treatment of Huntington's disease by modulating gene splicing to reduce harmful protein levels.[6] The broad utility of this scaffold underscores the need for versatile and efficient synthetic routes to access functionally diverse analogues. The methyl thieno[3,2-b]pyridine-3-carboxylate structure is particularly valuable, as the ester moiety serves as a versatile chemical handle for the introduction of various functional groups through amide bond formation, reduction, or other transformations, enabling the systematic exploration of the chemical space around the core.
Retrosynthetic Analysis and Strategic Overview
The primary challenge in synthesizing the target scaffold is the regiocontrolled construction of the fused bicyclic system. Our recommended strategy involves building the thiophene ring onto a pre-functionalized pyridine core. This approach offers significant advantages in terms of the availability of starting materials and the ability to control the final substitution pattern.
The retrosynthetic analysis shown below disconnects the thiophene ring at the C-S and C-C bonds, revealing a 2-chloronicotinaldehyde derivative and methyl thioglycolate as key synthons. This pathway is strategically sound as a wide variety of substituted pyridines are commercially available or can be readily prepared.
The forward synthesis involves a base-mediated tandem reaction. The process begins with a nucleophilic aromatic substitution (SNAr) where the thiolate of methyl thioglycolate displaces the chloride on the pyridine ring. This is followed by an intramolecular condensation reaction between the activated methylene group of the thioglycolate moiety and the aldehyde, which, after dehydration, forms the thiophene ring in a single, efficient operation.
Primary Synthetic Methodology: Tandem Annulation
The construction of the thieno[3,2-b]pyridine core from a 2-chloronicotinaldehyde precursor is a highly efficient method that leverages a tandem reaction sequence. This approach avoids the isolation of intermediates, thereby improving overall yield and operational simplicity.
3.1. Reaction Mechanism
The causality of the reaction sequence is critical for its success. The choice of a base is pivotal; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol of methyl thioglycolate, forming a potent nucleophile. This thiolate readily attacks the electron-deficient C2 position of the pyridine ring, which is activated by the electron-withdrawing aldehyde and the ring nitrogen, facilitating the initial SNAr reaction.
Once the thioether intermediate is formed, the same base facilitates the formation of a carbanion at the α-carbon of the ester. This nucleophilic carbon then attacks the adjacent aldehyde carbonyl group in an intramolecular aldol-type condensation. The resulting β-hydroxy thioether intermediate readily undergoes base-catalyzed dehydration to yield the aromatic thiophene ring, providing a strong thermodynamic driving force for the reaction.
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Application Notes and Protocols: The Utility of Thieno[3,2-b]pyridine Derivatives as Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond Orthosteric Modulation - The Promise of Allostery
The classical approach to receptor pharmacology has predominantly focused on orthosteric ligands—molecules that bind to the same site as the endogenous agonist. However, the pursuit of greater target selectivity and finer control over cellular signaling has illuminated the significant potential of allosteric modulators. These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that modulates the binding and/or efficacy of the orthosteric ligand.[1][2] This mechanism offers several advantages, including a ceiling effect that can enhance safety, and the potential for greater subtype selectivity among closely related receptors where the orthosteric site is highly conserved.[3][4]
Negative allosteric modulators (NAMs) are a class of allosteric ligands that decrease the response of a receptor to its endogenous agonist.[1] This can be achieved by reducing the affinity of the agonist for the receptor, decreasing the efficacy of the agonist in activating the receptor, or both.[5] NAMs have emerged as valuable tools for dissecting receptor function and hold promise as therapeutic agents for a variety of disorders characterized by excessive signaling.
The thieno[3,2-b]pyridine scaffold has been identified as a privileged core structure in the development of NAMs for several G-protein coupled receptors (GPCRs), most notably the metabotropic glutamate receptors (mGluRs).[6][7][8] This guide will provide an in-depth exploration of the use of thieno[3,2-b]pyridine derivatives, using methyl thieno[3,2-b]pyridine-3-carboxylate as a representative example, in the discovery and characterization of novel NAMs.
The Thieno[3,2-b]pyridine Scaffold: A Versatile Core for mGluR NAMs
Metabotropic glutamate receptors are a family of GPCRs that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Among these, mGluR2 and mGluR5 have been the subject of intense investigation as therapeutic targets for a range of neurological and psychiatric disorders.[9][10] The thieno[3,2-b]pyridine core has proven to be a chemically tractable and effective scaffold for developing potent and selective NAMs for these receptors.[6][7][11][12]
The versatility of the thieno[3,2-b]pyridine ring system allows for synthetic modifications at multiple positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. For instance, structure-activity relationship (SAR) studies have demonstrated that substitutions on the thieno[3,2-b]pyridine core can significantly impact NAM activity.[7][13]
Hypothetical Synthesis of this compound
Caption: Hypothetical synthetic workflow for this compound.
Mechanism of Action: How Thieno[3,2-b]pyridine NAMs Modulate mGluR Function
Thieno[3,2-b]pyridine-based NAMs typically bind within the seven-transmembrane (7TM) domain of the mGluR, a site distinct from the glutamate binding site located in the extracellular Venus flytrap domain.[6][12] This binding event induces a conformational change in the receptor that negatively impacts the ability of glutamate to trigger downstream signaling cascades.[17][18]
The primary signaling pathways modulated by mGluR2 and mGluR5 are distinct. mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1] In contrast, mGluR5 is a Gq-coupled receptor, and its activation stimulates phospholipase C, leading to the production of inositol phosphates (IP) and the mobilization of intracellular calcium (Ca2+).[6][12]
A thieno[3,2-b]pyridine NAM for mGluR5 would therefore be expected to inhibit glutamate-induced increases in intracellular Ca2+, while a NAM for mGluR2 would be expected to block the glutamate-induced decrease in cAMP.
Caption: General experimental workflow for the characterization of thieno[3,2-b]pyridine NAMs.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison.
Table 1: Pharmacological Profile of a Hypothetical Thieno[3,2-b]pyridine NAM
| Assay Type | Target | Parameter | Value |
| Calcium Mobilization | mGluR5 | IC50 | 50 nM |
| cAMP Accumulation | mGluR2 | IC50 | >10 µM |
| Radioligand Binding | mGluR5 | Ki | 75 nM |
This table provides a concise summary of the potency, selectivity, and binding affinity of the test compound, indicating in this hypothetical case a potent and selective NAM for mGluR5.
Conclusion and Future Directions
The thieno[3,2-b]pyridine scaffold represents a valuable starting point for the design and synthesis of novel negative allosteric modulators for metabotropic glutamate receptors. The protocols outlined in this guide provide a robust framework for the in vitro characterization of these compounds. Further studies, including in vivo efficacy models and detailed pharmacokinetic and toxicological profiling, are necessary to fully elucidate the therapeutic potential of promising lead candidates. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents for a range of central nervous system disorders.
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- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[2,3-b]pyridines as negative allosteric modulators of metabotropic GluR5 receptors: hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Thieno[3,2- b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mallorymaurer.com [mallorymaurer.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 17. Conformational fingerprinting of allosteric modulators in metabotropic glutamate receptor 2 | eLife [elifesciences.org]
- 18. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Thieno[3,2-b]pyridine Substrates
Ticket ID: #TP-SC-2024-001 Subject: Troubleshooting & Optimization for Thieno[3,2-b]pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The thieno[3,2-b]pyridine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., PI3K, tyrosine kinase inhibitors) but presents a dichotomy in reactivity. The fusion of an electron-rich thiophene with an electron-deficient pyridine creates a push-pull electronic system that complicates palladium-catalyzed cross-couplings.
The Central Challenge: Success depends on managing two competing failure modes:
-
Catalyst Deactivation: The pyridine nitrogen (
) is a potent Lewis base that displaces phosphine ligands, forming inactive Pd-bis(pyridine) complexes. -
Protodeboronation: If the thienopyridine is the boronic acid partner (specifically at C2 or C7), the C-B bond is highly labile under aqueous basic conditions due to the adjacent heteroatoms.
Part 1: Diagnostic & Troubleshooting Guide
Module 1: The Reaction "Stalls" (Catalyst Poisoning)
Symptom: The reaction starts but conversion plateaus at 20-30%. Adding more catalyst doesn't help. The reaction mixture remains clear or turns pale yellow (indicating stable, inactive Pd-N species) rather than the active black/brown of Pd(0).
Root Cause: The pyridine nitrogen (N4 position) coordinates to the electrophilic Pd(II) intermediate after oxidative addition, preventing transmetalation. This is the "N-poisoning" effect.
Solution Protocol: Switch to bulky, electron-rich ligands that sterically occlude the Pd center, preventing the approach of the pyridine nitrogen.
-
Recommendation: Use Buchwald Gen-3 or Gen-4 Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3).
-
Why? The biaryl backbone of XPhos/RuPhos creates a "roof" over the Pd center. The sheer bulk makes N-coordination thermodynamically unfavorable while still allowing the oxidative addition of the aryl halide.
Module 2: Regioselectivity in Dihalo-Substrates
User Question: "I have 2,7-dibromothieno[3,2-b]pyridine. Which position couples first?"
Technical Analysis: Reactivity is governed by the interplay of Electronic Activation vs. Steric/Coordination Effects .
-
C7 (Pyridine Ring): Electronically most deficient. Highly activated for oxidative addition (similar to
susceptibility). However, it is spatially close to the N4 nitrogen, increasing the risk of "directed poisoning" where the Pd inserts and immediately gets trapped by the nitrogen. -
C2 (Thiophene Ring): Electronically richer (thiophene-like). Slower oxidative addition than C7, but less prone to immediate N-chelation.
The Verdict:
-
Standard Conditions: C7 reacts preferentially due to electronic activation.
-
If C7 fails: It is likely due to the N-poisoning.
-
Strategy: To couple C2 selectively, you typically need to mask C7 (e.g., use a 7-chloro-2-bromo substrate; Br reacts > Cl).
Module 3: The "Disappearing Boronate" (Protodeboronation)
Symptom: The halide remains unconsumed, but the boronic acid is gone. LCMS shows the formation of the hydro-deboronated species (Ar-H).
Root Cause: Thieno[3,2-b]pyridine-2-boronic acids are essentially disguised hemi-aminals. Under basic conditions (pH > 9), the boronate anion forms. The adjacent sulfur or nitrogen stabilizes the transition state for protonolysis, cleaving the C-B bond.
Solution Protocol:
-
Switch Boron Source: Use MIDA boronates (slow release) or Pinacol esters (more stable than free acids).
-
Base Management: Avoid hydroxides (NaOH) or alkoxides (NaOtBu). Use anhydrous K₃PO₄ or Cs₂CO₃ .
-
Water Control: Reduce water ratio. Move from Dioxane:H2O (4:1) to Dioxane:H2O (10:1) or use anhydrous conditions with phase transfer catalysts.
Part 2: Decision Logic & Workflows (Visualization)
Figure 1: Ligand Selection Decision Tree
Caption: Decision logic for selecting the optimal catalytic system based on electrophile type and steric constraints.
Figure 2: Regioselectivity Map
Caption: Reactivity map highlighting the electronic disparity between the pyridine (C7) and thiophene (C2) rings.
Part 3: Validated Experimental Protocols
Protocol A: The "Bulletproof" Screen (For Difficult Substrates)
Use this when standard Pd(PPh3)4 fails or conversion is low.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 | Pre-formed precatalyst ensures 1:1 Pd:Ligand ratio and rapid activation. |
| Base | K₃PO₄ (Tribasic) | 2.0 - 3.0 | Finely ground. Weaker than carbonates, reduces deboronation. |
| Solvent | 1,4-Dioxane / Water | 4:1 Ratio | Degas by sparging with Argon for 10 mins before adding catalyst. |
| Temp | 80°C - 100°C | N/A | Do not overheat initially; check LCMS at 1 hour. |
Step-by-Step:
-
Charge a reaction vial with the aryl halide (1.0 equiv), boronic ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add the solvent mixture (Dioxane/Water 4:1).
-
Crucial Step: Sparge with Argon for 5-10 minutes. Oxygen kills the active Pd(0) species faster than the reaction can start.
-
Add XPhos Pd G3 (2-5 mol%).
-
Seal immediately and heat to 80°C.
-
QC Check: If the reaction turns black and precipitates Pd black within 10 minutes, your solvent was not degassed enough, or the substrate is heavily poisoning the catalyst (increase loading or switch to Pd-PEPPSI).
Protocol B: For Base-Sensitive Substrates (Anhydrous)
Use this if your substrate contains esters or hydrolytically unstable groups.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: Cs₂CO₃ (dry, 2.0 equiv)
-
Solvent: Anhydrous DMF or Toluene
-
Temp: 90°C
-
Note: Cs₂CO₃ in DMF is soluble enough to promote the reaction without added water.
Part 4: Data & Reactivity Tables
Table 1: Common Failure Modes & Fixes
| Observation (LCMS/TLC) | Diagnosis | Recommended Fix |
| SM intact, No Pd Black | Catalyst Poisoning (N-coordination) | Switch to XPhos Pd G3 or BrettPhos Pd G3 (bulkier). |
| SM intact, Pd Black forms | Catalyst Decomposition (O2 leak or instability) | Degas solvents longer. Add 10 mol% free ligand to stabilize Pd. |
| Boronic Acid Gone, Ar-H formed | Protodeboronation | Use Boronic Ester (Pinacol) instead of Acid. Lower Temp to 60°C. |
| Homocoupling (Ar-Ar) | Oxidative Coupling | Remove O2 (strict anaerobic). Reduce catalyst loading. |
Table 2: Halogen Reactivity Order (Thieno[3,2-b]pyridine)
| Substrate | Reactive Site (Pd-Catalysis) | Reason |
| 2,7-dibromo | C7 (Pyridine) | Electron-deficient ring facilitates faster oxidative addition. |
| 7-chloro-2-bromo | C2 (Thiophene) | Leaving group ability (Br > Cl) overrides electronic bias. |
| 2-bromo-7-methyl | C2 (Thiophene) | Only available halogen. |
References
- Buchwald Ligands in Heteroaryl Coupling: Title: "Palladium-Catalyzed Cross-Coupling Reactions with Ligands Designed for High Turnover and Stability." Source: Sigma-Aldrich / Merck Technical Guides.
-
Protodeboronation Mechanisms
- Title: "Protodeboronation of (Hetero)
- Source: Journal of the American Chemical Society (2021).
-
URL:[Link]
-
Thieno[3,2-b]pyridine Scaffold Synthesis (mGlu5 NAMs)
-
General Suzuki Coupling Guide
- Title: "The Suzuki Reaction - Myers Research Group"
- Source: Harvard University Department of Chemistry.
-
URL:[Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. reddit.com [reddit.com]
- 3. 4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one | 29512-83-2 | Benchchem [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methyl thieno[3,2-b]pyridine-3-carboxylate in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with Methyl thieno[3,2-b]pyridine-3-carboxylate. It addresses common stability challenges encountered in solution-based experiments and offers practical troubleshooting advice and frequently asked questions to ensure the integrity of your results.
I. Troubleshooting Guide: Degradation and Instability Issues
This section addresses specific problems you might encounter related to the stability of this compound in solution.
Issue 1: Unexpectedly Low Purity or Presence of Degradants in Solution
Question: I've prepared a stock solution of this compound, but subsequent analysis by HPLC shows lower than expected purity and the presence of unknown peaks. What could be the cause?
Answer: The degradation of this compound in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photolysis. The thienopyridine core and the methyl ester group are susceptible to chemical changes under certain conditions.[1]
Possible Causes and Solutions:
-
Hydrolysis: The methyl ester group is prone to hydrolysis, especially under basic or strongly acidic conditions, to form the corresponding carboxylic acid.[2]
-
Recommendation: Prepare solutions in a pH range where the compound is most stable. Use of buffers like citrate, acetate, or phosphate can help maintain a stable pH.[3] It is advisable to conduct a pH stability profile study to determine the optimal pH for your experiments.
-
-
Oxidation: The thienopyridine ring system can be susceptible to oxidation.[4][5] This can be accelerated by exposure to air (oxygen), metal ions, or oxidizing agents.
-
Recommendation: Degas your solvents before use to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants or chelating agents like EDTA can help prevent oxidation.[3]
-
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[3]
-
Recommendation: Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.[6]
-
-
Solvent-Induced Degradation: The choice of solvent can significantly impact stability. Protic solvents, especially at elevated temperatures, might facilitate degradation pathways.
-
Recommendation: If possible, use aprotic solvents. If aqueous solutions are necessary, ensure the pH is controlled and the solution is stored properly (see below).
-
Issue 2: Inconsistent Results Between Experimental Replicates
Question: My experimental results using a solution of this compound are not reproducible. What could be causing this variability?
Answer: Inconsistent results often stem from the progressive degradation of the stock solution over time. The stability of the compound is not only dependent on the solution's composition but also on its storage conditions.
Troubleshooting Checklist:
-
Solution Age and Storage: Are you using a freshly prepared solution for each experiment? If not, how is the stock solution being stored?
-
Best Practice: It is highly recommended to use freshly prepared solutions. If a stock solution must be stored, it should be kept at a low temperature (refrigerated or frozen) and protected from light.[7][8] Perform a stability test on your stored stock solution to determine its viable shelf-life under your specific storage conditions.
-
-
Temperature Fluctuations: Is the solution being subjected to multiple freeze-thaw cycles or prolonged periods at room temperature?
-
Explanation: Each 10°C increase in temperature can exponentially increase the rate of degradation.[1]
-
Recommendation: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Minimize the time the solution spends at ambient temperature.
-
-
Contamination: Could your solvent or container be contaminated with impurities that are catalyzing degradation?
-
Recommendation: Use high-purity solvents and meticulously clean all glassware. Consider using disposable, sterile containers when possible.
-
Issue 3: Color Change or Precipitation in the Solution
Question: My solution of this compound has developed a yellow tint and/or a precipitate has formed. What does this indicate?
Answer: A change in color or the formation of a precipitate are strong indicators of chemical degradation. The colored species are likely degradation products, and the precipitate could be a less soluble degradant or the original compound crashing out of a supersaturated solution.
Immediate Actions:
-
Do not use the solution for further experiments. The integrity of your results will be compromised.
-
Characterize the degradants. If possible, analyze the solution using techniques like LC-MS to identify the degradation products. This information can provide valuable clues about the degradation pathway. For instance, the presence of a product with a mass corresponding to the carboxylic acid would confirm hydrolysis.
-
Review your solution preparation and storage protocols. Refer to the recommendations in Issues 1 and 2 to identify and rectify the cause of the instability.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the methyl ester: This reaction, catalyzed by acid or base, cleaves the ester bond to form the corresponding carboxylic acid and methanol.[2]
-
Oxidation of the thienopyridine ring: The sulfur and nitrogen atoms in the heterocyclic system are susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.[4][5]
Q2: What is the recommended solvent for preparing a stock solution?
A2: The ideal solvent depends on the specific application. For general use, high-purity aprotic solvents like DMSO or DMF are often preferred for long-term storage of a concentrated stock. For aqueous-based experiments, it is crucial to use a buffered solution at a pH that minimizes hydrolysis. A pre-experimental pH stability study is recommended to determine the optimal pH.
Q3: How should I properly store solutions of this compound?
A3: To maximize stability, solutions should be:
-
Protected from light: Use amber vials or foil-wrapped containers.[6]
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended.[7][8]
-
Aliquoted: To avoid multiple freeze-thaw cycles.
-
Under an inert atmosphere: For long-term storage, purging the vial with nitrogen or argon before sealing can prevent oxidation.
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: While specific interaction studies for this compound are not widely published, general principles suggest avoiding strong acids, bases, and oxidizing agents in your formulations.[3] Drug-excipient compatibility studies are essential during formulation development to identify any potential interactions that could lead to degradation.[3]
III. Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of this compound under various conditions.
1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve in the desired solvent (e.g., DMSO for a concentrated stock, or a specific buffer for aqueous studies) to a known concentration.
2. Experimental Conditions: a. Aliquot the stock solution into separate, appropriately labeled vials for each condition to be tested (e.g., different pH values, temperatures, light exposures). b. For pH stability: Use a series of buffers (e.g., pH 3, 5, 7, 9). c. For temperature stability: Store aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C). d. For photostability: Expose aliquots to a controlled light source, while keeping a corresponding set of aliquots in the dark as a control.[6]
3. Time Points: a. Determine the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability).
4. Analysis: a. At each time point, remove an aliquot from each condition. b. Analyze the samples by a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV detection. c. Quantify the peak area of the parent compound and any new peaks that appear.
5. Data Interpretation: a. Calculate the percentage of the parent compound remaining at each time point for each condition. b. Plot the percentage remaining versus time to determine the degradation kinetics.
Data Summary Table
The results from a stability study can be summarized in a table similar to the one below:
| Condition | Time (hours) | % Parent Compound Remaining | Appearance of Degradation Products (Peak Area %) |
| pH 3 | 0 | 100 | 0 |
| 24 | 98.5 | 1.5 | |
| 48 | 96.2 | 3.8 | |
| pH 7 | 0 | 100 | 0 |
| 24 | 99.8 | 0.2 | |
| 48 | 99.5 | 0.5 | |
| pH 9 | 0 | 100 | 0 |
| 24 | 92.1 | 7.9 | |
| 48 | 85.3 | 14.7 | |
| 25°C, Light | 0 | 100 | 0 |
| 24 | 95.4 | 4.6 | |
| 48 | 90.1 | 9.9 | |
| 25°C, Dark | 0 | 100 | 0 |
| 24 | 99.6 | 0.4 | |
| 48 | 99.1 | 0.9 |
IV. Visualized Workflows and Pathways
Troubleshooting Workflow for Solution Instability
Caption: A logical workflow for troubleshooting instability issues.
Potential Degradation Pathways
Caption: Major degradation routes for the target compound.
V. References
-
Julku, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]
-
Julku, A., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. Available at: [Link]
-
PubMed. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed. Available at: [Link]
-
Google Patents. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. Google Patents. Available at:
-
Xavier, C. P. R., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. PMC. Available at: [Link]
-
Lindsley, C. W., et al. (2020). Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. Available at: [Link]
-
ResearchGate. (2021). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. ResearchGate. Available at: [Link]
-
Lindsley, C. W., et al. (2020). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. Available at: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Available at: [Link]
-
Semantic Scholar. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. ResearchGate. Available at: [Link]
-
MDPI. (2017). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. MDPI. Available at: [Link]
-
Google Patents. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents. Available at:
Sources
- 1. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 2. evitachem.com [evitachem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. methyl thieno[2,3-b]pyridine-2-carboxylate | 154650-88-1 [sigmaaldrich.com]
- 8. Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | 111042-89-8 [sigmaaldrich.com]
Technical Support Center: Purification of Methyl Thieno[3,2-b]pyridine-3-carboxylate Analogs
Welcome to the technical support center for the purification of methyl thieno[3,2-b]pyridine-3-carboxylate analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common purification challenges encountered with this important class of heterocyclic compounds. The thieno[3,2-b]pyridine scaffold is a key component in many pharmacologically active agents, and achieving high purity is critical for accurate biological evaluation and downstream applications.
This resource is divided into two main sections: Frequently Asked Questions (FAQs) for quick answers to common queries, and a comprehensive Troubleshooting Guide for in-depth solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound analogs?
A1: Impurities can arise from several sources, including unreacted starting materials, side-products from the cyclization reaction, and degradation products.[1] Common impurities may include the starting 3-aminothiophene derivative, unreacted aldehydes or ketones, and potentially regioisomers depending on the synthetic route.[2] Additionally, if your synthesis involves a Suzuki-Miyaura cross-coupling, you might encounter homo-coupled byproducts and residual palladium catalyst.[3][4]
Q2: What is the first step I should take to assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for an initial purity assessment.[5][6] TLC, with various solvent systems, can give you a quick visual indication of the number of components in your mixture.[7] LC-MS will provide more detailed information on the molecular weights of the components, helping you to identify your target compound and potential impurities.[6]
Q3: My compound appears to be degrading during purification. What are some common causes?
A3: Thienopyridine derivatives can be sensitive to prolonged exposure to acidic or basic conditions, as well as high temperatures.[1] If you are using silica gel chromatography, the acidic nature of the silica can sometimes cause degradation of sensitive compounds.[8] Similarly, during solvent evaporation, excessive heat can lead to decomposition. It is crucial to monitor your purification process closely and use milder conditions where possible.[8]
Q4: Is recrystallization a suitable purification method for these analogs?
A4: Yes, recrystallization can be a very effective method for purifying solid this compound analogs, especially for removing minor impurities.[9] The key is to find a suitable solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9] Common solvents for recrystallization of related compounds include ethanol, isopropyl ether, and mixtures like ether/petroleum ether.[3][10][11]
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the purification of your this compound analogs.
Issue 1: Poor Separation During Column Chromatography
Q: I'm running a silica gel column, but my desired compound is co-eluting with one or more impurities. How can I improve the separation?
A: This is a common challenge, and achieving good separation often requires a systematic approach to optimizing your chromatographic conditions.
Causality and Solution:
Poor separation on silica gel is typically due to an inappropriate solvent system or column overloading.[7] The polarity of your mobile phase is the most critical factor to adjust.
Step-by-Step Protocol for Optimizing Column Chromatography:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis using a range of solvent systems with varying polarities. A good starting point for many thienopyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3]
-
Target an Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate. This generally translates to good elution and separation on a column.
-
Adjusting Polarity:
-
If your compound and impurities have very high Rf values (run close to the solvent front), your mobile phase is too polar. Decrease the proportion of the polar solvent.
-
If your compound and impurities have very low Rf values (remain near the baseline), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Consider Alternative Solvent Systems: If adjusting the ratio of your current solvent system doesn't provide adequate separation, consider switching to a different solvent system with different selectivity. For instance, replacing ethyl acetate with dichloromethane might alter the interactions with your compounds and improve separation.[7]
-
Check for Column Overloading: As a rule of thumb, the amount of crude material loaded onto the column should be about 1-2% of the mass of the silica gel.[7] Overloading the column will lead to broad, overlapping peaks.
-
Gradient Elution: If you have a complex mixture with impurities of widely varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can be very effective.
Data Presentation: Example Solvent Systems for Thienopyridine Analogs
| Analog Type | Stationary Phase | Eluent System | Reference |
| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates | Silica Gel | Ether/Petroleum Ether (varying gradients) | [3] |
| 5-(1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl derivatives | Silica Gel | Not specified, followed by recrystallization from EtOH | [10] |
| Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o. chlorophenylacetate | Silica Gel (implied) | Purified as hydrochloride salt from ethyl acetate/isopropanol | [11] |
Visualization: Workflow for Optimizing Column Chromatography
Caption: A systematic workflow for troubleshooting poor separation in column chromatography.
Issue 2: Compound "Oiling Out" or Failing to Crystallize During Recrystallization
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. What should I do?
A: "Oiling out" is a common problem in recrystallization that occurs when the solute comes out of solution at a temperature above its melting point.[12] It can also be caused by the presence of significant impurities that depress the melting point of your compound.
Causality and Solution:
The formation of an oil indicates that the solution is supersaturated and cooling too quickly, or that impurities are preventing crystal lattice formation.[7] The goal is to slow down the crystallization process and provide a favorable environment for crystal growth.
Step-by-Step Protocol for Troubleshooting Recrystallization:
-
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation.[12]
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Rapid cooling encourages oil formation.[12]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7]
-
Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[7]
-
Try a Different Solvent System: If the above steps fail, your chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures.[9] A good technique is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly.
Visualization: Decision Tree for Recrystallization Problems
Caption: A decision-making workflow for when a compound oils out during recrystallization.
Issue 3: Low Recovery of the Purified Product
Q: After purification by either column chromatography or recrystallization, my final yield is very low. What are the likely causes and how can I improve it?
A: Low recovery is a frustrating issue that can often be mitigated by careful technique.
Causality and Solution:
For recrystallization , the most common cause of low yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[12] For column chromatography , low recovery can be due to the compound being too polar and irreversibly binding to the silica gel, or decomposition on the column.[8]
Strategies to Improve Recovery:
-
Recrystallization:
-
Use the Minimum Amount of Hot Solvent: Carefully add just enough hot solvent to fully dissolve your compound and no more.[12]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath or refrigerator, after slow cooling to room temperature, to maximize the amount of product that crystallizes out.
-
Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can evaporate some of the solvent and attempt a second recrystallization to recover more material. Be aware that this second crop will likely be less pure than the first.[7]
-
-
Column Chromatography:
-
Check for Streaking on TLC: If your compound streaks on a TLC plate, it may indicate strong interaction with the silica. Consider adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds, to improve elution.
-
Use a More Inert Stationary Phase: If you suspect your compound is degrading on the silica, consider using a more inert stationary phase like alumina or a polymer-based resin.[8]
-
Dry Loading: For compounds with poor solubility in the starting mobile phase, consider "dry loading." This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column.
-
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
-
Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - MDPI. Available from: [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC. Available from: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available from: [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available from: [Link]
- US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application.
-
Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. (i)... - ResearchGate. Available from: [Link]
-
(PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - ResearchGate. Available from: [Link]
-
Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Laboratories Inc. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
"alternative catalysts for Suzuki coupling of electron-deficient heterocycles"
Technical Support Center: Alternative Catalysts for Suzuki Coupling of Electron-Deficient Heterocycles
Introduction: The "Impossible" Substrate Challenge
This guide addresses the specific failure modes encountered when coupling electron-deficient heterocycles (e.g., pyridines, pyrimidines, triazines, oxazoles). Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here due to two dominant mechanisms:
-
Protodeboronation: Electron-deficient boronic acids (especially 2-heteroaryl) hydrolyze faster than they transmetallate.
-
Catalyst Poisoning: Lewis-basic nitrogens in the substrate coordinate tightly to the Palladium center, arresting the catalytic cycle (the "resting state" trap).
We focus here on alternative high-performance systems : Buchwald G3/G4 precatalysts, NHC-based Pd-PEPPSI systems, and Nickel alternatives.
Catalyst Selection & Troubleshooting Modules
Module A: Overcoming Catalyst Poisoning (Lewis Basic Substrates)
Scenario: You are coupling a substrate with a free amine or a pyridine/imidazole ring. The reaction turns black (Pd precipitation) or stalls at low conversion.
Diagnosis: The heteroatom is displacing your phosphine ligand or binding to the open coordination site necessary for oxidative addition.
Q: Why does my reaction stall with amino-chloropyridines using Pd(dppf)Cl₂? A: The amino group and the pyridine nitrogen act as competitive ligands. You need a catalyst with a ligand that is both bulky (to physically block N-coordination) and electron-rich (to drive oxidative addition).
Recommended System: Pd-Amphos or Pd-PEPPSI-IPent
-
Pd-Amphos: The Amphos ligand (di-tert-butyl(4-dimethylaminophenyl)phosphine) is structurally designed to prevent N-coordination while maintaining high activity for aryl chlorides.
-
Pd-PEPPSI-IPent: The "IPent" (Isopentyl) NHC ligand provides a "flexible bulk" that is superior to the standard IPr ligand for shielding the metal center from poisoning by the substrate.
Q: How do I switch from a standard protocol to Pd-PEPPSI? A: Unlike phosphine catalysts that often require anaerobic glovebox handling, Pd-PEPPSI precatalysts are air-stable.
-
Solvent: Switch to Dioxane or THF.
-
Base: Use K₂CO₃ or Cs₂CO₃.[1]
-
Activation: These are "throw-away" ligand systems. The 3-chloropyridine ligand dissociates upon heating, creating the active 12-electron species immediately. Do not add excess phosphine.
Module B: Solving Protodeboronation (Unstable Boronic Acids)
Scenario: Coupling 2-pyridineboronic acid or 2-pyrimidineboronic acid. The boronic acid disappears (monitored by LCMS), but only the de-borylated starting material (pyridine) is found.
Diagnosis: The rate of Hydrolysis (
Q: My 2-pyridylboronic acid decomposes before coupling. How do I fix this?
A: You must accelerate
-
Use Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3): These generate the active L-Pd(0) species instantaneously even at low temperatures.
-
Protocol Adjustment: Do not heat the boronic acid with base before adding the catalyst.
-
Alternative Reagent: Switch to MIDA boronates . These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.
Experimental Protocols
Protocol 1: Pd-Amphos Coupling for Amino-Heterocycles
Target: Coupling 3-amino-2-chloropyridine (highly poisoning) with 2-methylphenylboronic acid.
-
Setup: 50 mL 3-neck flask, Nitrogen atmosphere.
-
Reagents:
-
Procedure:
-
Workup: Cool, dilute with EtOAc, wash with 1M NaOH (to remove boronic byproducts), dry (Na₂SO₄), concentrate.
Protocol 2: Nickel-Catalyzed Coupling (Cost-Effective/Green)
Target: Heteroaryl-Heteroaryl coupling using "Green" solvents.
-
Catalyst: NiCl₂(PCy₃)₂ (Air stable precatalyst).[6]
-
Solvent: tert-Amyl Alcohol (2-methyl-2-butanol). This is a superior, environmentally benign alternative to DMF/Dioxane for Ni-chemistry.
-
Procedure:
-
Mix Heteroaryl Chloride (1.0 equiv) + Boronic Acid (1.5 equiv).
-
Add NiCl₂(PCy₃)₂ (5 mol%) + K₃PO₄ (2.0 equiv).
-
Add tert-Amyl Alcohol.[6]
-
Heat to 60-80°C .
-
Note: Nickel is sensitive to hydration state of the base. Use anhydrous K₃PO₄ if possible, or add 4Å molecular sieves.
-
Comparative Data: Ligand Performance
| Ligand Class | Specific Ligand | Best For... | Key Advantage |
| Dialkylbiaryl Phosphine | XPhos | Unstable Boronic Acids (2-pyridyl) | Rapid transmetallation outcompetes hydrolysis. |
| Dialkylbiaryl Phosphine | RuPhos | Secondary Amines / Alkoxides | High electron density prevents oxidative addition failure. |
| NHC | PEPPSI-IPent | Tetra-ortho substituted / Steric bulk | "Flexible bulk" accommodates massive steric hindrance. |
| Specialty Phosphine | Amphos | Amino-pyridines / Chlorides | Air-stable; prevents N-coordination poisoning. |
| Nickel Phosphine | PCy₃ | Aryl Carbamates / Fluorides | Activates C-O bonds; cheaper than Pd. |
Decision Logic & Mechanism Visualization
Figure 1: Catalyst Selection Decision Tree
Caption: Logic flow for selecting the optimal catalyst based on substrate instability and coordination potential.
Figure 2: The "Race Condition" Mechanism (Protodeboronation)
Caption: The kinetic competition between productive coupling and destructive hydrolysis. Success requires k_trans > k_hyd.
References
-
Sigma-Aldrich. G3 and G4 Buchwald Precatalysts. Retrieved from
-
Organ, M. G., et al. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chem. Eur. J., 2009. Retrieved from
-
BenchChem Technical Support. Understanding the coordination chemistry of Amphos with palladium. Retrieved from
-
Lipshutz, B. H., et al. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chem. Eng., 2013. Retrieved from
-
Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc., 2010. Retrieved from
Sources
Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-3-carboxylate
Introduction: The Critical Role of Purity in Thienopyridine Synthesis
Welcome to the technical support guide for the synthesis of Methyl thieno[3,2-b]pyridine-3-carboxylate and its analogues. Thienopyridine scaffolds are vital building blocks in medicinal chemistry, forming the core of therapeutic agents used as anti-inflammatory and anti-allergic drugs.[1] The efficacy and safety of these active pharmaceutical ingredients (APIs) are directly linked to their purity. The presence of impurities, even at trace levels, can impact biological activity, introduce toxicity, and compromise the stability of the final drug product.[2][3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into identifying, troubleshooting, and, most importantly, preventing the formation of common impurities during synthesis. We will explore the causality behind common issues and offer robust, validated strategies to ensure you obtain a final product of the highest possible quality and purity.
Part 1: Understanding Common Impurities
Impurities can arise from various sources, including the starting materials, side reactions, degradation of products, or residual reagents and catalysts.[4] Understanding the origin of these impurities is the first step toward controlling them. Below is a summary of common impurities encountered during the synthesis of thienopyridine derivatives, particularly via common methods like Suzuki-Miyaura cross-coupling.[5][6]
| Impurity Type | Potential Source | Analytical Signature (Typical) |
| Unreacted Starting Materials | Incomplete reaction, suboptimal conditions.[7][8] | TLC: Spot corresponding to starting material. ¹H NMR/LC-MS: Peaks matching starting material spectra. |
| Homocoupled Byproducts | Side reaction of boronic acid/ester with itself. | MS: Peak corresponding to dimer of the boronic acid's organic group. |
| Residual Palladium Catalyst | Incomplete removal during workup/purification. | Final product may have a grayish or black tint. ICP-MS for quantification. |
| Degradation Products | Product instability under reaction or workup conditions (e.g., high heat, strong acid/base).[8] | TLC: Streaking or multiple new spots. LC-MS: Multiple peaks with various m/z values. |
| Residual Solvents | Incomplete removal during drying. | ¹H NMR: Characteristic solvent peaks (e.g., DMF, Toluene). GC-MS for quantification. |
| Inorganic Salts | Byproducts from reaction workup (e.g., neutralization).[9] | Low solubility in organic solvents. May affect melting point and NMR spectral quality. |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What should I investigate?
Answer: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.[7]
-
Causality: Incomplete reactions often stem from four key areas: suboptimal reaction conditions, poor reagent quality, insufficient mixing, or catalyst deactivation.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. For many cross-coupling reactions, a temperature that is too low will result in slow kinetics, while a temperature that is too high can cause reagent decomposition or catalyst deactivation.[8] Run small-scale trials at slightly higher or lower temperatures to find the sweet spot.
-
Time: Monitor the reaction progress closely using TLC or LC-MS.[8] Reactions that appear "stalled" may require extended reaction times. Plot a time-course to understand when the reaction reaches its maximum conversion.
-
-
Verify Reagent Purity and Stoichiometry:
-
Impurities in starting materials or solvents can poison catalysts or participate in side reactions.[7] Use reagents from a trusted source and ensure solvents are anhydrous if the reaction is moisture-sensitive.
-
Carefully check the stoichiometry of your reactants. For Suzuki couplings, an excess of the boronic acid reagent (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.[5]
-
-
Ensure Efficient Mixing: In heterogeneous mixtures (e.g., those containing a solid base like K₂CO₃), vigorous stirring is crucial for ensuring all reactants can interact.[7]
-
Check Catalyst and Ligand Integrity: Palladium catalysts and their ligands can degrade over time, especially if not stored under an inert atmosphere. Use a fresh batch of catalyst and ligand to rule out deactivation as the cause.
-
Question 2: My final product is a pale yellow to brown solid, not the expected white or off-white color. What causes this discoloration and how can I fix it?
Answer: Discoloration is almost always indicative of an impurity. The most common culprits are residual palladium or high molecular weight polymeric byproducts.
-
Causality:
-
Residual Palladium: Finely divided palladium metal (palladium black) can form from the decomposition of the catalyst. It is often colloidal and can be difficult to remove by standard filtration.
-
Polymeric Impurities: High temperatures or extended reaction times can sometimes lead to the formation of complex, colored polymeric materials.
-
-
Troubleshooting & Purification Protocol:
-
Initial Diagnosis: First, try to dissolve a small sample in a good solvent. If you see fine black particulates, residual palladium is a likely cause.
-
Palladium Scavenging:
-
Filtration through Celite®: A simple and effective first step. Prepare a short plug of Celite® or silica gel in a pipette or small column. Dissolve your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate) and pass the solution through the plug. The fine palladium particles will be adsorbed onto the stationary phase.
-
Activated Carbon Treatment: Dissolve the crude product in a hot solvent. Add a small amount (1-2% by weight) of activated carbon and continue to heat/stir for 15-20 minutes. The carbon will adsorb the palladium and other colored impurities. Crucially, perform a hot filtration to remove the carbon. If the solution cools, your product will crystallize out along with the carbon.
-
-
Recrystallization: This is the most powerful technique for removing colored impurities and improving overall purity.[8]
-
Protocol: Recrystallization from an Ethanol/Water System
-
Place the impure solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., Ethanol) to the flask, just enough to make a slurry.
-
Heat the mixture to a gentle boil while stirring. Continue adding the good solvent dropwise until the solid completely dissolves.
-
Once dissolved, slowly add the "poor" solvent (e.g., Water) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the good solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
-
-
Question 3: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
Answer: Minimizing side products requires a careful look at the reaction mechanism and conditions to favor the desired pathway.
-
Causality: Side products often have different activation energies than the main reaction. Their formation can be influenced by temperature, solvent polarity, and catalyst choice.[8]
-
Strategies for Improved Selectivity:
-
Temperature Control: Running the reaction at a lower temperature can sometimes disfavor the formation of side products that may have a higher activation energy.[8]
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction pathway. Experiment with a range of solvents (e.g., Toluene, Dioxane, DMF) to find the optimal medium for your desired transformation.[8]
-
Catalyst/Ligand Selection: Not all palladium catalysts are created equal. The choice of ligand can dramatically impact selectivity. For a challenging Suzuki coupling, switching from a standard ligand like PPh₃ to a more specialized Buchwald or cataCXium® ligand may prevent side reactions.
-
Part 3: Visualizing the Process
Visual aids can clarify complex processes. The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting.
Diagram 1: Suzuki-Miyaura Pathway and Potential Impurity Formation
Caption: Suzuki-Miyaura cycle showing product formation and common side reactions.
Diagram 2: Logical Workflow for Impurity Troubleshooting
Caption: A decision-making workflow for diagnosing and resolving purity issues.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
- SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- Journal of Pharmaceutical Research International. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (n.d.). Synthesis of methyl 3-(hetero)
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel Methyl 3-(hetero)
- BenchChem. (2025). Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid.
- Google Patents. (n.d.). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- ResearchGate. (2025). Synthesis of Novel Methyl 3-(hetero)
- Google Patents. (n.d.).
- SciSpace. (n.d.). Synthesis and reactions of new thienopyridines, pyridothienopyrimidines and pyridothienotriazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selectscience.net [selectscience.net]
- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
Validation & Comparative
Methyl Thieno[3,2-b]pyridine-3-carboxylate & Derivatives vs. Other mGlu5 NAMs
A Technical Comparison Guide for Drug Discovery
Executive Summary: The Scaffold Shift
The development of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5) has historically been dominated by aryl-acetylene scaffolds (e.g., MPEP , MTEP ).[1] While potent, these "classic" NAMs suffer from critical liabilities: metabolic instability, reactive metabolite formation (glutathione conjugation), and off-target activity (NMDA receptor inhibition).
Methyl thieno[3,2-b]pyridine-3-carboxylate represents a pivotal scaffold class (the thienopyridines) designed to overcome these limitations. While the methyl ester itself often serves as a synthetic precursor or an early hit, its derivatives—specifically the thieno[3,2-b]pyridine-5-carboxamides (e.g., VU6031545 )—exhibit superior "drug-like" properties.
This guide compares the Thienopyridine Class against the Classic Acetylene Class (MPEP/MTEP) and the Urea Class (Fenobam), focusing on potency, selectivity, and DMPK (Drug Metabolism and Pharmacokinetics) profiles.
Mechanism of Action & Signaling Pathway
mGlu5 is a Gq-coupled GPCR.[1][2] NAMs bind to the transmembrane (TM) allosteric site, distinct from the orthosteric glutamate binding site (Venus Flytrap Domain).[2] This binding stabilizes the inactive conformation, preventing G-protein coupling.
Key Pathway:
-
G
q/11 activation. -
PLC
(Phospholipase C) activation. -
PIP2 hydrolysis
IP3 + DAG . -
IP3 binds IP3R on ER
Ca release .
NAM Effect: Dampens this cascade, reducing intracellular Ca
Figure 1: mGlu5 signaling cascade.[1][2][3] The NAM (yellow) binds allosterically to inhibit Gq coupling, reducing downstream Calcium release (green).
Comparative Analysis: Thienopyridines vs. Alternatives
The primary competitors in the mGlu5 NAM space are the Acetylenes (MPEP, MTEP) and the Ureas (Fenobam).
3.1. Chemical & Pharmacological Comparison
| Feature | Thienopyridine Class (e.g., VU6031545) | Acetylene Class (MPEP, MTEP) | Urea Class (Fenobam) |
| Core Structure | Thieno[3,2-b]pyridine fused ring | Pyridine with alkyne linker | Urea linker |
| Potency (IC | High (15–60 nM) | High (MPEP: ~36 nM; MTEP: ~25 nM) | Moderate (~50–100 nM) |
| Selectivity (vs mGlu1) | >1000-fold | >100-fold (MTEP) / Poor (MPEP) | High |
| Off-Target Activity | Minimal (Clean profile) | NMDA Inhibition (MPEP), MAO-B | Psychotomimetic (Unknown mechanism) |
| Metabolic Stability | High (No reactive handles) | Low (Alkyne oxidation/conjugation) | Moderate |
| Hepatotoxicity Risk | Low | High (Reactive metabolites) | Moderate |
| Brain Penetration (K | Excellent (~0.94) | Good | Good |
3.2. The "Toxicophore" Problem
-
MPEP/MTEP: The acetylene (alkyne) bond is a "structural alert." It is prone to oxidation by P450 enzymes, forming reactive intermediates that covalently bind to proteins (glutathione trapping assays confirm this). This leads to mechanism-based inactivation (MBI) of CYP enzymes and potential hepatotoxicity.
-
Thienopyridines: This scaffold was developed specifically as a "scaffold hop" to eliminate the acetylene while maintaining the flat, aromatic geometry required for the allosteric pocket.
3.3. Specific Data: this compound
-
Role: This specific ester is often a synthetic intermediate .
-
Activity: Esters in this position are generally weak NAMs (IC
> 1 M) due to rapid hydrolysis in vivo to the carboxylic acid (which is too polar to penetrate the CNS or bind the hydrophobic allosteric pocket). -
Optimization: The ester is converted to amides (e.g., 5-carboxamides or 3-carboxamides) to achieve nanomolar potency (IC
< 100 nM) and metabolic stability.
Experimental Protocols
To validate the performance of a Thienopyridine derivative against MTEP, use the following self-validating protocols.
4.1. Calcium Flux Assay (FLIPR)
Objective: Measure the functional inhibition of mGlu5-mediated Ca
-
Cell Line: HEK293A cells stably expressing human mGlu5 (and ideally G
q/15 to force coupling if native coupling is weak). -
Seeding: Plate cells (50,000/well) in 96-well black-walled plates. Incubate overnight.
-
Dye Loading: Aspirate media. Load cells with Fluo-4 AM (2
M) in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) for 45 min at 37°C.-
Note: Probenecid inhibits dye efflux.
-
-
Compound Addition (Antagonist Mode):
-
Add test compounds (Thienopyridine vs MTEP) at varying concentrations (e.g., 0.1 nM to 10
M). -
Incubate for 10–15 min to allow equilibration at the allosteric site.
-
-
Agonist Challenge:
-
Inject Glutamate (or DHPG) at an EC
concentration (determined previously). -
Why EC
? This provides a robust signal window to detect inhibition.
-
-
Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) on a FLIPR or FlexStation.
-
Analysis: Calculate IC
using a 4-parameter logistic fit.
4.2. Radioligand Binding (Displacement)
Objective: Confirm the compound binds to the same allosteric site as MPEP (competitive interaction).
-
Membrane Prep: Prepare membranes from mGlu5-expressing HEK293 cells.
-
Ligand: Use [
H]-MPEP or [ H]-MethoxyPEPy (K ~ 1–2 nM). -
Incubation:
-
Mix Membranes (20
g protein) + [ H]-Ligand (2 nM) + Test Compound (10 concentrations). -
Non-Specific Binding (NSB): Define using 10
M MPEP (excess cold ligand).
-
-
Equilibration: Incubate 1 hour at 4°C (reduces receptor internalization/degradation).
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Liquid scintillation counting.
-
Result: If the Thienopyridine displaces [
H]-MPEP, it confirms binding to the transmembrane allosteric pocket .
Synthesis & Scaffold Evolution (Visualized)
The logic of moving from MPEP to Thienopyridines is a lesson in Bioisosterism .
Figure 2: Evolution of mGlu5 NAMs. The transition from reactive alkyne-based inhibitors (MPEP) to the stable fused-ring thienopyridine scaffold.
References
-
Gasparini, F., et al. (1999).[3] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[4] Neuropharmacology. Link
-
Cosford, N. D., et al. (2003).[3] "[3H]-Methoxypepy, a potent, selective, and high-affinity radioligand for the mGlu5 receptor."[2] Synapse. Link
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Engers, D. W., et al. (2015). "Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Chemical Neuroscience.[5][6] Link[5]
-
Maurer, M. A., et al. (2015). "Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of mGlu5." ACS Medicinal Chemistry Letters. Link
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Gregory, K. J., et al. (2011).[3] "Overview of Metabotropic Glutamate Receptor Inhibitors." Current Protocols in Pharmacology. Link
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Validating the Anticancer Mechanism of Methyl thieno[3,2-b]pyridine-3-carboxylate: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of the novel compound, Methyl thieno[3,2-b]pyridine-3-carboxylate. Leveraging insights from the broader class of thienopyridine derivatives, we will outline a series of experiments to elucidate its mode of action, compare its efficacy against related compounds, and provide the technical details necessary for robust and reproducible results.
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of key cellular targets like PIM kinases and Hsp90.[1][2][3][4][5][6] This guide will therefore focus on a systematic approach to investigate these potential pathways for this compound.
Section 1: Initial Assessment of Cytotoxicity and Comparative Efficacy
The first step in validating a potential anticancer agent is to determine its cytotoxic effects across a panel of cancer cell lines. This allows for an initial assessment of potency and selectivity. The Sulforhodamine B (SRB) or MTT assays are commonly used for this purpose.
Comparative Cytotoxicity of Thienopyridine Derivatives
To provide context for the experimental results of this compound, the following table summarizes the reported 50% growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values for other thienopyridine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 1g (Thienopyridine derivative) | HepG2 (Hepatocellular Carcinoma) | 0.016 | [3] |
| Doxorubicin (Positive Control) | HepG2 (Hepatocellular Carcinoma) | 0.37 | [3] |
| Compound 6i (Thieno[2,3-c]pyridine derivative) | HSC3 (Head and Neck Cancer) | 10.8 | [2][6][7] |
| Compound 6i (Thieno[2,3-c]pyridine derivative) | T47D (Breast Cancer) | 11.7 | [2][6][7] |
| Compound 6i (Thieno[2,3-c]pyridine derivative) | RKO (Colorectal Cancer) | 12.4 | [2][6][7] |
| Compound 2e (Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative) | MDA-MB-231 (Triple Negative Breast Cancer) | 13 | [8][9] |
| Compound 1h (Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivative) | MDA-MB-468 (Triple Negative Breast Cancer) | Low GI50 | [10] |
| Compound 12e (Thieno[3,2-d]pyrimidine derivative) | SU-DHL-6 (Lymphoma) | 0.55 | [11] |
| Compound 12e (Thieno[3,2-d]pyrimidine derivative) | WSU-DLCL-2 (Lymphoma) | 0.95 | [11] |
| Compound 12e (Thieno[3,2-d]pyrimidine derivative) | K562 (Leukemia) | 1.68 | [11] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, NCI-H460, A375-C5)[5]
-
Complete growth medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound for 48-72 hours.
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris-base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Section 2: Elucidating the Mechanism of Action - Cell Cycle Analysis and Apoptosis Induction
Based on the cytotoxic activity, the next logical step is to investigate how this compound affects cell proliferation. This involves analyzing its impact on the cell cycle and its ability to induce programmed cell death (apoptosis).
Experimental Workflow: Cell Cycle and Apoptosis Analysis
Caption: Workflow for investigating cell cycle and apoptosis.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Section 3: Investigating Molecular Targets
To delve deeper into the mechanism, it is crucial to identify the molecular targets of this compound. Based on literature for related compounds, potential targets include proteins involved in cell cycle regulation and apoptosis.
Potential Signaling Pathway Involvement
Caption: Potential signaling pathways affected by the compound.
Experimental Protocol: Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p21, Bcl-2, cleaved Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein expression levels.
Section 4: Comparative Analysis and Future Directions
The data obtained from the aforementioned experiments will provide a comprehensive understanding of the anticancer mechanism of this compound. By comparing the GI50 values, the effects on cell cycle progression, and the induction of apoptosis with those of other thienopyridine derivatives and standard chemotherapeutic agents, a clear picture of its potential as a novel anticancer drug will emerge.
Future studies could involve in vivo experiments using animal models to assess the compound's efficacy and toxicity in a whole-organism setting. Additionally, further medicinal chemistry efforts could be directed towards optimizing the structure of this compound to enhance its potency and selectivity.
References
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Pharmaceuticals, 18(2), 153. [Link]
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Li, X., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. European Journal of Medicinal Chemistry, 45(11), 5334-5341. [Link]
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
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Gorinov, I., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 23(7), 1775. [Link]
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Ghorab, M. M., et al. (2015). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Journal of Heterocyclic Chemistry, 52(5), 1478-1484. [Link]
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Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(3), 1048-1052. [Link]
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Queiroz, M. J., et al. (2011). Synthesis and evaluation of tumor cell growth inhibition of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates. Structure-activity relationships, effects on the cell cycle and apoptosis. European Journal of Medicinal Chemistry, 46(1), 236-240. [Link]
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Silva, A., et al. (2020). Synthesis and evaluation of the antitumor potential of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine. Sciforum. [Link]
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Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(34), 15637-15651. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1573. [Link]
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Al-Qawasmeh, R. A., et al. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PubMed. [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis and antitumor evaluation of some new derivatives and fused heterocyclic compounds derived from thieno[2,3‐b]pyridine. Journal of Heterocyclic Chemistry, 56(8), 2266-2282. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. ResearchGate. [Link]
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Queiroz, M. J., et al. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(4), 3835-3848. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4875. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]
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Rodrigues, J. M., et al. (2021). Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products. ResearchGate. [Link]
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Comparative Cross-Reactivity Analysis of Methyl thieno[3,2-b]pyridine-3-carboxylate: A Framework for Kinase Inhibitor Selectivity Profiling
An Objective Comparison Guide for Researchers
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of Methyl thieno[3,2-b]pyridine-3-carboxylate, a member of the thienopyridine class of heterocyclic compounds. Thienopyridine derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating potent inhibitory activity against various protein kinases implicated in oncology and other diseases.[1][2] However, the therapeutic success of any kinase inhibitor is critically dependent on its selectivity. Unintended off-target interactions can lead to toxicity or confound the interpretation of pharmacological studies.[3]
This document outlines a systematic, multi-tiered approach to characterize the kinase selectivity of this compound. We will compare its hypothetical performance against established kinase inhibitors, provide detailed experimental protocols grounded in best practices, and explain the scientific rationale behind each step. The objective is to equip researchers and drug development professionals with the necessary tools to conduct a self-validating and robust cross-reactivity assessment.
The Imperative of Selectivity in Kinase Drug Discovery
The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This conservation presents a significant challenge for designing selective inhibitors.[4][5] A thorough cross-reactivity study is therefore not merely a characterization step but a cornerstone of the drug discovery process. It serves to:
-
Identify Potential Toxicities: Off-target inhibition of kinases essential for normal physiological functions can cause adverse effects.[3]
-
Deconvolute Mechanism of Action: High selectivity ensures that the observed biological effect is a direct consequence of inhibiting the intended target, enabling clear pharmacological validation.
-
Uncover Polypharmacology Opportunities: In some cases, inhibiting multiple kinases within a specific disease pathway can lead to enhanced efficacy.[6] Kinase profiling can reveal these multi-targeted profiles.
The thieno[3,2-b]pyridine scaffold, like its related thienopyrimidine counterpart, has been identified in inhibitors targeting a range of kinases, including VEGFR-2, PI3K, and RON tyrosine kinase.[1][2][7] This known activity profile makes a broad cross-reactivity screen essential to determine the specific selectivity of the methyl carboxylate derivative .
A Tiered Strategy for Cross-Reactivity Profiling
We advocate for a tiered approach to efficiently and cost-effectively determine a compound's selectivity. This strategy begins with a broad, low-resolution screen to identify potential interactions, followed by more focused, quantitative validation of the initial "hits."[6]
Caption: A tiered workflow for efficient kinase inhibitor cross-reactivity analysis.
Experimental Protocol 1: Tier 1 - Broad Kinome Profiling
Objective: To rapidly identify potential on- and off-targets of this compound across a large, representative panel of human kinases.
Methodology: Competitive Binding Assay (e.g., KINOMEscan™)
This methodology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured by qPCR, providing a quantitative readout of binding.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for screening at a final assay concentration of 1 µM.
-
Assay Execution: The test compound is incubated with a panel of DNA-tagged human kinases (e.g., 468 kinases).
-
Ligand Competition: An immobilized, multi-kinase inhibitor ligand is added to the mixture. The test compound competes with this ligand for binding to the kinase's ATP pocket.
-
Affinity Capture: The kinase-ligand complexes are captured on a solid support. Kinases that are strongly bound by the test compound will not be captured.
-
Quantification: The amount of each kinase captured is quantified using qPCR of the corresponding DNA tag. Results are typically expressed as "Percent of Control" or "Percent Inhibition."
Causality and Interpretation: A low percentage of control indicates strong binding of the test compound to the kinase. A common threshold for identifying a "hit" is >70% inhibition at the screening concentration.[6] This initial screen provides a broad but non-definitive landscape of the compound's interactions.
Comparative Data Analysis: Interpreting the Kinome Scan
To illustrate the utility of this approach, we present a hypothetical comparative dataset. This table contrasts the potential profile of this compound with two reference compounds: Compound A (A Selective VEGFR-2 Inhibitor) and Compound B (A Known Multi-Kinase Inhibitor) . Data is presented as IC50 values (nM) derived from subsequent Tier 2 validation.
| Kinase Target | This compound (Hypothetical IC50, nM) | Compound A (Selective VEGFR-2 Inhibitor) (Representative IC50, nM) | Compound B (Multi-Kinase Inhibitor) (Representative IC50, nM) | Kinase Family |
| VEGFR-2 | 15 | 5 | 25 | Receptor Tyrosine Kinase |
| RON | 350 | >10,000 | 150 | Receptor Tyrosine Kinase |
| PI3Kα | 85 | >10,000 | 50 | Lipid Kinase |
| CDK5/p25 | 1,200 | >10,000 | 900 | Serine/Threonine Kinase |
| GSK-3β | 950 | >10,000 | 450 | Serine/Threonine Kinase |
| EGFR | >10,000 | 8,500 | 2,500 | Receptor Tyrosine Kinase |
| SRC | 2,500 | >10,000 | 80 | Non-Receptor Tyrosine Kinase |
Analysis of Hypothetical Data:
-
This compound: This hypothetical profile suggests a potent and relatively selective inhibitor. Its primary target appears to be VEGFR-2. It shows moderate activity against PI3Kα and weaker, but still notable, activity against GSK-3β and CDK5. This profile is plausible, as inhibiting multiple nodes in a signaling pathway (e.g., VEGFR and PI3K) can be therapeutically beneficial.[2]
-
Compound A: Demonstrates a highly selective profile, with potent inhibition of VEGFR-2 and minimal activity against other kinases in the panel. This is characteristic of a tool compound designed for specific target validation.
-
Compound B: Shows a classic multi-targeted or "promiscuous" profile, hitting multiple kinases across different families with significant potency.
Experimental Protocol 2: Tier 2 - Quantitative IC50 Determination
Objective: To accurately quantify the potency of the test compound against the primary target and any significant off-targets identified in Tier 1.
Methodology: Radiometric Kinase Assay
This is a gold-standard method that directly measures the enzymatic activity of the kinase by quantifying the incorporation of radiolabeled phosphate ([³³P]-ATP) onto a substrate.[8]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer containing DMSO.
-
Reaction Mixture: In a 96-well plate, combine the kinase of interest (e.g., VEGFR-2, PI3Kα), its specific peptide or protein substrate, and the required cofactors.
-
Inhibitor Incubation: Add the serially diluted compound to the reaction wells and incubate for 10-20 minutes to allow for binding equilibrium.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [³³P]-ATP. It is critical to use an ATP concentration at or near the Michaelis constant (Km) of the kinase to ensure that the measured IC50 value reflects competitive inhibition accurately.
-
Stop Reaction & Capture: After a defined incubation period (e.g., 30 minutes), stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Quantification: Wash away unincorporated [³³P]-ATP and measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Contextualizing Activity: Signaling Pathways and Cellular Confirmation
Biochemical potency does not always translate to cellular efficacy. It is crucial to confirm that the compound engages its intended target within the complex environment of a living cell.
Caption: Potential on- and off-target interactions within a signaling network.
Experimental Protocol 3: Tier 3 - Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[8]
Step-by-Step Protocol:
-
Cell Treatment: Culture cells that endogenously express the target kinase (e.g., HUVEC cells for VEGFR-2) and treat them with either vehicle (DMSO) or this compound at various concentrations for 1 hour.
-
Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Fractionation: Centrifuge the heated samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein (e.g., VEGFR-2) remaining in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
Trustworthiness of the System: The combination of a broad biochemical screen, quantitative enzymatic assays, and a cellular target engagement assay creates a self-validating system. Concordance between a potent biochemical IC50 and a clear cellular thermal shift provides high confidence that the compound interacts with its intended target as hypothesized.
Conclusion and Future Directions
This guide presents a robust, multi-tiered framework for the comprehensive evaluation of the cross-reactivity profile of this compound. The hypothetical data presented positions it as a promising and selective kinase inhibitor scaffold worthy of further investigation. By systematically applying these validated methodologies, researchers can build a high-confidence selectivity profile, enabling informed decisions for lead optimization and preclinical development. The ultimate goal is to balance on-target potency with a clean off-target profile to maximize therapeutic potential while minimizing the risk of toxicity.
References
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- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Coupling Methods for Thienopyridine Synthesis: Beyond the Suzuki-Miyaura Reaction
Introduction: The Significance of Thienopyridines and the Role of Cross-Coupling Chemistry
Thienopyridines, heterocyclic compounds containing fused thiophene and pyridine rings, represent a class of privileged scaffolds in medicinal chemistry and materials science.[1] Their unique electronic properties and structural features have led to their incorporation into a variety of biologically active molecules, including antiplatelet agents, kinase inhibitors, and antitumor compounds.[2] The functionalization of the thienopyridine core is crucial for modulating its pharmacological and material properties, and transition-metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose.[3]
Among these, the Suzuki-Miyaura reaction has emerged as a go-to method for many chemists due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4][5] However, an over-reliance on a single methodology can limit synthetic efficiency, especially when dealing with the specific challenges posed by heteroaromatic substrates like thienopyridines. Issues such as catalyst poisoning by the sulfur atom and regioselectivity control necessitate a broader understanding of the available cross-coupling toolkit.[1][6]
This guide provides a comprehensive comparison of the Suzuki-Miyaura coupling with other prominent cross-coupling methods for the functionalization of thienopyridines. We will delve into the mechanistic nuances, practical advantages, and limitations of each technique, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting the optimal synthetic strategy for their thienopyridine targets.
The Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate.[7] Its widespread adoption is a testament to its versatility and robustness.
Mechanism and Key Features
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the transmetalation step, activating the organoboron species.
Advantages for Thienopyridine Synthesis
-
Mild Reaction Conditions: The reaction is often performed under relatively mild heating and with a variety of bases, which is beneficial for complex, functionalized thienopyridine substrates.[5]
-
Functional Group Tolerance: The Suzuki-Miyaura coupling is tolerant of a wide array of functional groups, minimizing the need for protecting groups.[7]
-
Reagent Stability and Low Toxicity: Boronic acids are generally stable to air and moisture and are considered less toxic than the organotin and organozinc reagents used in other methods.[4]
-
Commercial Availability: A vast library of boronic acids and their esters is commercially available, facilitating rapid analogue synthesis.
Challenges and Limitations with Thienopyridines
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation and reduced reaction efficiency.[1][4] This often necessitates higher catalyst loadings or the use of specialized ligands.
-
Protodeboronation: Electron-deficient heteroaryl boronic acids, which can be relevant for certain thienopyridine isomers, are susceptible to protodeboronation, reducing the yield of the desired product.[8]
-
Base-Sensitive Substrates: The requirement for a base can be problematic for thienopyridines bearing base-sensitive functional groups.[9]
Comparative Analysis of Alternative Cross-Coupling Methods
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methods can offer distinct advantages for specific applications in thienopyridine synthesis.
Stille Coupling
The Stille reaction couples an organotin reagent with a halide or triflate. It shares a similar catalytic cycle with the Suzuki-Miyaura reaction but with some key differences.
-
Comparison with Suzuki-Miyaura:
-
Advantages: The Stille coupling is often less sensitive to steric hindrance and can be performed under neutral or even slightly acidic conditions, avoiding the need for a strong base.[10] This can be a significant advantage for base-sensitive thienopyridines. The organostannanes are also generally stable and can be purified by chromatography.[11]
-
Disadvantages: The primary drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the final product.[12] This is a major concern in the context of pharmaceutical development.
-
Heck Coupling
The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.
-
Comparison with Suzuki-Miyaura:
-
Advantages: The Heck reaction avoids the need to pre-form an organometallic reagent from the coupling partner, as it uses readily available alkenes.[13] This can lead to shorter synthetic sequences.
-
Disadvantages: The Heck reaction often requires higher reaction temperatures than the Suzuki-Miyaura coupling.[14] Regioselectivity can also be an issue with unsymmetrical alkenes. For the synthesis of biaryl scaffolds, the Heck reaction is less direct than the Suzuki-Miyaura coupling.
-
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15]
-
Comparison with Suzuki-Miyaura:
-
Advantages: This reaction is highly efficient for the synthesis of alkynyl-substituted thienopyridines, which are valuable intermediates for further transformations.[16] The reaction conditions are generally mild.[15]
-
Disadvantages: The scope is limited to the introduction of alkyne moieties. Homocoupling of the terminal alkyne to form a diyne is a common side reaction.[17]
-
Buchwald-Hartwig Amination
For the synthesis of N-aryl thienopyridines, the Buchwald-Hartwig amination is the premier method. It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[18]
-
Comparison with Suzuki-Miyaura:
-
Advantages: This is the most direct and efficient method for forming C-N bonds to an aromatic ring. It has a very broad scope with respect to both the amine and the aryl halide.[19]
-
Disadvantages: This reaction is not a C-C bond-forming reaction and thus serves a different synthetic purpose than the Suzuki-Miyaura coupling. Catalyst choice is critical, and bulky, electron-rich phosphine ligands are often required.[20]
-
C-H Activation/Functionalization
A more recent and highly atom-economical approach is the direct functionalization of C-H bonds. This method avoids the need for pre-functionalization of the thienopyridine ring with a halide or other leaving group.[21]
-
Comparison with Suzuki-Miyaura:
-
Advantages: C-H activation offers a more direct and environmentally friendly route to functionalized thienopyridines by avoiding the generation of stoichiometric amounts of waste from pre-functionalized starting materials.[22]
-
Disadvantages: Control of regioselectivity is a major challenge, as there are often multiple C-H bonds with similar reactivity on the thienopyridine scaffold.[21] Catalyst poisoning by the heteroatoms can also be a significant issue.[6]
-
Quantitative Comparison of Cross-Coupling Methods for Thienopyridines
The following table summarizes typical reaction conditions and yields for different cross-coupling reactions on thienopyridine and related heteroaromatic systems, based on literature examples.
| Reaction Type | Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-120 | 12-24 | 70-95 | [23] |
| Stille | Bromo-aromatic | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 2 | 80-95 | [24] |
| Heck | Aryl bromide | n-Butyl acrylate | Cyclopalladated complex (0.01) | - | Na₂CO₃ | DMF | 140 | 1 | 98 | [8] |
| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | up to 96 | [16] |
| Buchwald-Hartwig | Bromo-aromatic | Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ | Toluene | 110 | 8 | 85-95 | [20] |
| C-H Arylation | 3-Nitropyridine | 3-Iodopyridine | Pd(OAc)₂ (5) | [PCy₃H]BF₄ (10) | K₂CO₃ | Toluene | 130 | 24 | 85 | [25] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling of a Bromothienopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromothieno[3,2-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromothieno[3,2-b]pyridine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Stille Coupling of a Bromothienopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromothieno[3,2-b]pyridine (1.0 equiv)
-
Tributyl(aryl)tin (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromothieno[3,2-b]pyridine, tributyl(aryl)tin, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
To remove tin byproducts, the crude material can be purified by silica gel chromatography, often with an eluent containing a small amount of triethylamine, or by washing with an aqueous solution of KF.
Decision-Making Workflow for Thienopyridine Functionalization
Conclusion
The Suzuki-Miyaura reaction remains a cornerstone of modern synthetic chemistry for good reason, and its application to thienopyridine synthesis is well-established. However, a deep understanding of the alternatives is crucial for overcoming the specific challenges associated with these important heterocyclic systems. For base-sensitive substrates, the Stille coupling offers a viable, albeit toxic, alternative. The Heck and Sonogashira reactions provide access to unique structural motifs, while Buchwald-Hartwig amination is the method of choice for C-N bond formation. The emerging field of C-H activation promises a more sustainable future for thienopyridine functionalization, though challenges in regioselectivity remain. By carefully considering the desired transformation, substrate properties, and the inherent advantages and disadvantages of each method, researchers can design more efficient and robust synthetic routes to novel thienopyridine-based molecules.
References
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation | Request PDF. (n.d.). ResearchGate. [Link]
-
Stille Coupling. (n.d.). Organic Synthesis. [Link]
-
Final Analysis: Sulfur as a Catalyst Poison | Request PDF. (n.d.). ResearchGate. [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). NTU scholars. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. [Link]
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C-H Bond Functionalization and Annulation. (2022). PubMed. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. (n.d.). PMC. [Link]
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. (2022). ACS Publications. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
(PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.). ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. (n.d.). ResearchGate. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. (n.d.). ResearchGate. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. (n.d.). Chemical Review and Letters. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
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Technical Comparison: Selectivity & Potency of Thieno[3,2-b]pyridine mGlu Modulators
This guide provides an in-depth technical analysis of the pharmacological profile associated with the thieno[3,2-b]pyridine-3-carboxylate scaffold, a critical chemical template used to generate highly selective allosteric modulators for metabotropic glutamate (mGlu) receptors.
Scientific Note: Methyl thieno[3,2-b]pyridine-3-carboxylate (CAS 952182-41-1) itself is primarily a synthetic intermediate. The pharmacological activity described below pertains to its bioactive derivatives—specifically the mGlu5 Negative Allosteric Modulators (NAMs) and mGlu2 Positive Allosteric Modulators (PAMs) —which utilize this core to achieve superior selectivity over traditional ligands like MPEP or LY379268.
Executive Summary: The Thieno[3,2-b]pyridine Advantage
The thieno[3,2-b]pyridine scaffold represents a "privileged structure" in GPCR medicinal chemistry, offering a rigid bicyclic core that facilitates precise interactions with the allosteric transmembrane domains of Group I and Group II mGlu receptors.
Unlike first-generation mGlu5 antagonists (e.g., MPEP, MTEP) which suffer from off-target effects (e.g., NMDA receptor inhibition) and metabolic instability (acetylene toxicity), thieno[3,2-b]pyridine-3-carboxylate derivatives provide:
-
Enhanced Selectivity: >1000-fold selectivity for mGlu5 or mGlu2 over other subtypes.
-
Metabolic Stability: Elimination of the reactive alkyne moiety found in MPEP.
-
CNS Penetration: Optimized lipophilicity (LogP ~2.5–3.5) for blood-brain barrier transport.
Mechanism of Action & Signaling Pathway
These compounds function as allosteric modulators , binding to a site distinct from the orthosteric glutamate binding pocket. This allows for "dimmer switch" regulation rather than binary on/off blocking, preserving the spatiotemporal patterns of physiological signaling.
mGlu5 Negative Allosteric Modulation (NAM) Pathway
The following diagram illustrates the signal transduction pathway inhibited by thieno[3,2-b]pyridine-based NAMs (e.g., VU6035386).
Figure 1: Signal transduction of mGlu5 receptors coupled to Gq proteins.[1][2][3][4][5][6][7][8][9][10][11] Thieno[3,2-b]pyridine NAMs bind to the transmembrane domain, preventing Gq activation and subsequent Calcium mobilization.
Comparative Selectivity Profile
The following data contrasts the performance of thieno[3,2-b]pyridine derivatives (represented by the optimized lead VU6035386 ) against industry standards.
Table 1: Potency & Selectivity Benchmarks
| Parameter | Thieno[3,2-b]pyridine Series (VU6035386) | MPEP (Standard) | Fenobam |
| mGlu5 IC50 (Ca2+ Flux) | 4.2 nM | 36 nM | 58 nM |
| mGlu5 Binding (Ki) | 12 nM | 18 nM | 54 nM |
| mGlu1 Selectivity | >10,000-fold | >100-fold | >300-fold |
| mGlu2/3 Selectivity | >10,000-fold | >1,000-fold | >1,000-fold |
| NMDA Receptor Activity | Inactive (>10 µM) | Weak Inhibitor (IC50 ~18 µM) | Inactive |
| Brain Penetration (Kp) | High (0.[6][8]94) | Moderate | High |
| Metabolic Liability | Low (No Acetylene) | High (Acetylene toxicity) | Moderate |
Key Insight: The this compound scaffold allows for the removal of the acetylene linker found in MPEP, which is a primary source of mechanism-based inactivation of cytochrome P450 enzymes (CYP1A2), thereby improving the safety profile for in vivo studies.
Experimental Protocols
To validate the selectivity profile of compounds derived from this scaffold, the following self-validating protocols are recommended.
Protocol A: Calcium Mobilization Assay (Functional Selectivity)
Measures the ability of the compound to inhibit glutamate-induced Calcium release.
-
Cell Line: HEK293A cells stably expressing human mGlu5 (or mGlu1/2/3 for selectivity counterscreens).
-
Seeding: Plate cells (20,000/well) in 384-well black-walled plates coated with poly-D-lysine. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Aspirate medium and load cells with Calcium-4 or Fluo-4 AM dye (2 µM) in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Incubate for 60 min at 37°C.
-
Compound Addition (Pre-incubation):
-
Add test compound (Methyl thieno[3,2-b]pyridine derivative) at varying concentrations (e.g., 1 nM to 10 µM).
-
Incubate for 10 minutes to allow equilibration with the allosteric site.
-
-
Agonist Challenge:
-
Inject Glutamate at an EC80 concentration (typically ~1-5 µM for mGlu5).
-
Control: Use Glutamate alone (Max signal) and Buffer alone (Min signal).
-
-
Detection: Measure fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader (e.g., FLIPR Tetra) for 120 seconds.
-
Analysis: Calculate IC50 using a four-parameter logistic fit.
-
Validation Criteria: Z' factor > 0.5; Reference MPEP IC50 within 3-fold of historical mean (30-40 nM).
-
Protocol B: Radioligand Binding Assay (Affinity)
Determines if the inhibition is competitive or allosteric.
-
Membrane Prep: Prepare membranes from mGlu5-expressing HEK293 cells.
-
Ligand: Use [3H]methoxyPEPy (2 nM), a high-affinity mGlu5-specific radioligand.
-
Incubation: Mix membranes (10-20 µg protein), radioligand, and test compound in binding buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Equilibrium: Incubate for 60 min at room temperature with shaking.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis:
-
Ki Calculation:
(Cheng-Prusoff equation). -
Interpretation: If the compound fully displaces [3H]methoxyPEPy, it binds to the MPEP allosteric site.
-
References
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Source: ACS Chemical Neuroscience (2026).[11] Context: Details the "scaffold hopping" strategy from picolinamides to thienopyridines to eliminate metabolic liabilities.
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Source: Molecules (MDPI). Context: Describes the synthesis of related thieno[3,2-b]pyridine carboxylates, distinguishing the antitumor 2-carboxylate series from the mGluR 3-carboxylate/5-carboxamide series.
-
Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Source: Physiological Reviews. Context: Comprehensive review of mGluR signaling and the role of allosteric modulators.
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A Comparative Guide to Benchmarking New Thienopyridine Derivatives Against Known P2Y12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapy, thienopyridine derivatives have established a critical role in the management of thrombotic diseases. As research continues to yield novel derivatives, a robust and standardized method for benchmarking their performance against established inhibitors is paramount. This guide provides an in-depth technical overview of the experimental methodologies required to evaluate the efficacy of new thienopyridine compounds, with a focus on scientific integrity and actionable data.
The Scientific Foundation: Understanding P2Y12 Inhibition
Thienopyridines exert their antiplatelet effect by targeting the P2Y12 receptor, a crucial component in the cascade of platelet activation and aggregation.[1][2] Adenosine diphosphate (ADP) is a key agonist that, upon binding to the P2Y12 receptor, initiates a signaling pathway leading to platelet aggregation.[3][4] Thienopyridines, such as the well-known drugs clopidogrel and prasugrel, are prodrugs that require metabolic activation in the liver to form an active metabolite.[4][5] This active metabolite then irreversibly binds to the P2Y12 receptor, blocking ADP-mediated platelet activation for the lifespan of the platelet.[2][4][5] Newer, non-thienopyridine P2Y12 inhibitors like ticagrelor, act directly and reversibly on the receptor.[3][5]
The central principle behind benchmarking new thienopyridine derivatives is to quantify their ability to inhibit P2Y12-mediated platelet function and compare this to the effects of known inhibitors. This is primarily achieved through two key in vitro assays: Platelet Aggregometry and the Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay.
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers a Gi-coupled protein signaling cascade. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in lower protein kinase A (PKA) activity, which in turn decreases the phosphorylation of VASP. Dephosphorylated VASP contributes to the conformational change of the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation.[6]
Caption: P2Y12 signaling pathway in platelets and the inhibitory action of thienopyridine derivatives.
Experimental Benchmarking: Methodologies and Protocols
A direct comparison of a novel thienopyridine derivative with established drugs requires meticulous and standardized experimental protocols. The following sections detail the methodologies for the two primary assays used in this field.
Platelet Aggregometry
This is the gold-standard functional assay to assess platelet aggregation.[7] It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Caption: Workflow for assessing platelet aggregation using light transmission aggregometry.
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[8]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Incubation with Inhibitors:
-
Pre-incubate aliquots of PRP with varying concentrations of the new thienopyridine derivative, clopidogrel active metabolite, prasugrel active metabolite, or ticagrelor for a specified time (e.g., 15 minutes) at 37°C. A vehicle control (e.g., DMSO) should be included.
-
-
Aggregation Measurement:
-
Place the cuvettes containing the PRP samples into the aggregometer and set the baseline with PPP (100% aggregation) and PRP (0% aggregation).
-
Add a sub-maximal concentration of ADP (e.g., 5-20 µM) to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) for each compound.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay provides a more specific measure of P2Y12 receptor inhibition.[9] It quantifies the phosphorylation status of VASP, which is directly regulated by the P2Y12 signaling pathway.[6] This assay is often performed using flow cytometry.[10]
Sources
- 1. P2Y12 Receptor Inhibitors Increasing the Efficacy of Post-Acute Myocardial Infarction Treatment – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 2. droracle.ai [droracle.ai]
- 3. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 9. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 10. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
Safety Operating Guide
Methyl Thieno[3,2-b]pyridine-3-carboxylate: Proper Disposal Procedures
Part 1: Executive Summary & Immediate Action Card
Methyl thieno[3,2-b]pyridine-3-carboxylate (CAS: 952182-41-1) is a heterocyclic building block used primarily in medicinal chemistry for drug discovery.[1] While specific toxicological data for this exact isomer is often limited in public databases, structural analogs (thienopyridines) are consistently classified as Skin/Eye Irritants and Acute Toxins (Oral/Inhalation) .[1][2]
Core Disposal Directive: Treat this compound as Hazardous Organic Waste . It must never be disposed of down the drain or in municipal trash.[2] All disposal workflows must segregate this compound from strong oxidizers and strong bases to prevent uncontrolled hydrolysis or exothermic reactions.[1][2]
🔴 Immediate Spill Response (Solid State)
| Step | Action |
| 1. Isolate | Evacuate the immediate area (radius: 3 meters). Post "Do Not Enter" signage. |
| 2. PPE | Don Nitrile gloves (double layered) , safety goggles, lab coat, and N95 respirator (or half-mask) to prevent dust inhalation. |
| 3.[1] Contain | Do not dry sweep. Cover the spill with a damp paper towel or use a HEPA-vacuum designated for hazardous chemicals to prevent dust generation.[1][2] |
| 4. Collect | Scoop material into a wide-mouth jar or heavy-duty LDPE bag. Label as "Hazardous Waste - Toxic Solid." |
| 5.[2] Decon | Wipe the surface with a soap/water solution, followed by an ethanol rinse.[2] Dispose of all wipes as solid hazardous waste.[2] |
Part 2: Chemical Profile & Hazard Identification[1][2][3]
Understanding the physicochemical properties is the foundation of a safe disposal plan.[2] This compound is an ester, making it susceptible to hydrolysis under basic conditions, but generally stable as a solid.[2]
| Property | Specification | Operational Implication |
| Chemical Structure | Thienopyridine core with methyl ester | Potential biological activity (kinase inhibition); treat as pharmacologically active.[1] |
| Physical State | Solid (White to off-white powder) | Dust explosion hazard if aerosolized in large quantities.[1][2] |
| Solubility | DMSO, Methanol, DCM | Waste streams will likely be organic solvent-based.[1] |
| Hazard Class (GHS) | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.) | Requires segregation from general refuse; requires respiratory protection.[2] |
| Reactivity | Incompatible with Strong Oxidizers, Strong Bases | Do not mix with nitric acid or concentrated NaOH in waste drums.[2] |
Part 3: Waste Characterization & Segregation Strategy
Effective disposal relies on correct waste stream segregation.[2] Mixing incompatible chemicals is the #1 cause of laboratory waste accidents.[2]
Decision Logic for Waste Segregation
The following diagram outlines the decision process for classifying waste containing this compound.
Figure 1: Decision tree for segregating this compound waste streams.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired stocks or excess synthesis product.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers as thienopyridines may chelate or react with trace metals over long periods.[2]
-
Labeling: Affix a hazardous waste label immediately.
-
Transfer: Transfer the solid using a disposable spatula.[1][2] Do not generate dust.[2][6][3][4][7][8][9]
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag before placing it in the satellite accumulation area (SAA) drum.
Protocol B: Liquid Waste (Solutions/Mother Liquor)
Use this for HPLC waste, reaction mixtures, or washing solvents.[1]
-
Solvent Identification: Determine the primary solvent.[2]
-
If Dichloromethane (DCM) or Chloroform is used
Halogenated Waste .[2] -
If Methanol , Ethanol , DMSO , or Ethyl Acetate is used
Non-Halogenated Waste .
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent carboy to prevent drum pressurization.[1][2]
-
Pouring: Use a funnel to prevent drips.
-
Log Entry: Record the volume and the estimated concentration of the thienopyridine derivative on the waste log sheet attached to the carboy. Trace accuracy is vital for incineration profiling. [1]
Protocol C: Contaminated Debris (Sharps & Softs)
Use this for syringes, needles, gloves, and paper towels.[1]
-
Sharps: Needles contaminated with the compound must go into a Red Biohazard/Sharps Container , regardless of chemical toxicity, to prevent physical injury.[2]
-
Soft Debris (Gloves/Wipes):
Part 5: Regulatory Compliance & Documentation[1][2]
For US-based laboratories, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
EPA Waste Code: This specific compound is not P-listed or U-listed.[1][2]
-
Lab Packs: Small containers of this compound are best disposed of via "Lab Packing," where a waste contractor consolidates compatible chemicals into a larger drum filled with vermiculite.[2]
Documentation Checklist:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]1]
-
PubChem. (n.d.).[1][2] Compound Summary: Thieno[3,2-b]pyridine derivatives. National Library of Medicine.[2] Retrieved February 27, 2026, from [Link]1]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Labels and Pictograms. OSHA.gov.[2] [Link]1]
Sources
- 1. CAS 111042-89-8: Methyl 3-Aminothieno[2,3-B]Pyridine-2-Car… [cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 952182-41-1|this compound|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
